6-Cyanonicotinimidamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-cyanopyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6N4/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4H,(H3,9,10) |
InChI Key |
AWSVGMMHQOEWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Hypothetical Synthesis of 6-Cyanonicotinimidamide: A Technical Guide
Disclaimer: The synthesis of "6-Cyanonicotinimidamide" is not found in readily available scientific literature, suggesting it may be a novel or undocumented compound. The following guide presents a plausible, hypothetical synthesis pathway based on established principles of organic chemistry. The experimental protocols are derived from analogous reactions and should be considered theoretical. All procedures require rigorous safety precautions and should be performed by trained professionals in a suitable laboratory setting.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process commencing with a commercially available starting material, 2-chloropyridine. The initial step involves the introduction of a cyano group at the 6-position via a nucleophilic aromatic substitution. The subsequent step focuses on the conversion of the nitrile functional group into the desired imidamide through a Pinner reaction followed by ammonolysis.
A visual representation of this proposed pathway is provided below:
6-Cyanonicotinimidamide: A Technical Overview of a Novel Pyridine Derivative
Disclaimer: Publicly available experimental data on the chemical and physical properties of 6-Cyanonicotinimidamide is limited. This document provides a technical guide based on predicted properties and data available for the closely related isomer, 5-Cyanonicotinimidamide. The information for the 5-cyano isomer is presented as a surrogate and should be interpreted with caution, as the positional difference of the cyano group can significantly influence the compound's properties.
Introduction
This compound is a pyridine derivative characterized by a cyano group at the 6-position and an imidamide (carboximidamide) group at the 3-position of the pyridine ring. Its unique electronic and structural features suggest potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms and the conjugated system can facilitate interactions with biological targets and impart specific photophysical properties. This guide summarizes the available computed data for its isomer, 5-Cyanonicotinimidamide, and outlines a hypothetical synthetic approach and potential biological significance.
Physicochemical Properties of 5-Cyanonicotinimidamide
Due to the absence of experimental data for this compound, the following table summarizes the computed physicochemical properties of its isomer, 5-Cyanonicotinimidamide, sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C7H6N4 | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| XLogP3-AA | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 146.059246208 Da | PubChem |
| Monoisotopic Mass | 146.059246208 Da | PubChem |
| Topological Polar Surface Area | 86.6 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 202 | PubChem |
Hypothetical Synthesis of this compound
While a specific experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized starting from commercially available 6-chloronicotinonitrile. The following workflow outlines a potential multi-step synthesis.
Caption: A hypothetical workflow for the synthesis of this compound.
Experimental Protocol for Pinner Reaction (Hypothetical)
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be converted to imidamides.
-
Preparation of Imidate Hydrochloride: Dry hydrogen chloride gas is bubbled through a cooled (0 °C) solution of 6-aminonicotinonitrile in anhydrous ethanol. The reaction is monitored by thin-layer chromatography until the starting material is consumed. The resulting ethyl 6-cyanonicotinimidate hydrochloride is precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
Amination to Imidamide: The collected imidate hydrochloride is then treated with a solution of ammonia in an appropriate solvent (e.g., ethanol or methanol) at room temperature. The reaction mixture is stirred until the conversion to this compound is complete. The final product would then be purified by recrystallization or column chromatography.
Potential Signaling Pathway Interactions
Given the structural similarity of nicotinamide derivatives to NAD (Nicotinamide Adenine Dinucleotide), this compound could potentially interact with enzymes involved in NAD metabolism. One such family of enzymes is the Poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair, genomic stability, and programmed cell death. Nicotinamide itself is a known inhibitor of PARPs.
Caption: Hypothetical inhibition of the PARP signaling pathway by this compound.
Conclusion
While experimental data for this compound remains elusive in the public domain, theoretical analysis and comparison with its isomer, 5-Cyanonicotinimidamide, provide a preliminary understanding of its chemical nature. The proposed synthetic pathway offers a starting point for its chemical synthesis, which would be the first step toward experimental characterization and evaluation of its biological activity. Further research is warranted to explore the potential of this and other cyanonicotinimidamide derivatives as novel therapeutic agents or functional materials.
References
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Molecular Core of Cyanonicotinimidamide
Disclaimer: This technical guide focuses on the molecular structure and properties of 5-Cyanonicotinimidamide due to the limited availability of specific data for the 6-cyano isomer in publicly accessible scientific literature. The methodologies and potential biological activities discussed are based on established principles for closely related chemical structures and should be considered representative for the cyanonicotinimidamide scaffold.
5-Cyanonicotinimidamide is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a carboximidamide group. The arrangement of these functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.
2D and 3D Molecular Structure
The 2D structure of 5-Cyanonicotinimidamide clearly illustrates the connectivity of the atoms. The 3D conformation, which is critical for understanding intermolecular interactions, shows a relatively planar pyridine ring with the functional groups extending from it.
Table 1: Physicochemical and Computed Properties of 5-Cyanonicotinimidamide
| Property | Value | Reference |
| IUPAC Name | 5-cyanopyridine-3-carboximidamide | [1] |
| Molecular Formula | C₇H₆N₄ | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC=C1C(=N)N)C#N | [1] |
| InChI Key | DYOWZQQGVHNZKK-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Topological Polar Surface Area | 86.6 Ų | [1] |
| XLogP3-AA | -0.5 | [1] |
| Exact Mass | 146.059246208 Da | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Cyanonicotinimidamide can be approached through multi-step organic synthesis starting from readily available pyridine derivatives. A plausible synthetic route is outlined below, based on established chemical transformations for related compounds.
Proposed Synthetic Pathway
A logical synthetic strategy would involve the formation of the cyanopyridine core followed by the conversion of a nitrile or carboxylic acid group at the 3-position into the desired imidamide functionality.
Caption: Proposed synthetic workflow for 5-Cyanonicotinimidamide.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 3-Bromonicotinic Acid
-
To a solution of nicotinic acid in concentrated sulfuric acid, slowly add bromine at room temperature.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and pour it onto ice.
-
Neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 3-bromonicotinic acid.
Step 2: Synthesis of 3-Bromo-5-cyanopyridine
-
Suspend 3-bromonicotinic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add copper(I) cyanide (CuCN) and heat the mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction, and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Step 3: Synthesis of 5-Cyanonicotinamide
-
Treat 3-bromo-5-cyanopyridine with thionyl chloride to form the acid chloride.
-
Carefully add the resulting acid chloride to a concentrated solution of ammonia in an appropriate solvent at low temperature.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Isolate the product by filtration or extraction and purify by recrystallization.
Step 4: Synthesis of 5-Cyanonicotinimidamide (Pinner Reaction)
-
Suspend 5-cyanonicotinamide in anhydrous ethanol and bubble dry hydrogen chloride gas through the suspension at 0°C to form the imidate hydrochloride.
-
Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield the final product, 5-cyanonicotinimidamide.
-
Purify the product by crystallization or chromatography.
Biological Activity and Signaling Pathways
While specific biological data for 5-Cyanonicotinimidamide is not extensively documented, the broader class of cyanopyridine derivatives has been shown to exhibit a wide range of pharmacological activities. These include anticancer, antimicrobial, and enzyme inhibitory effects.[1] The presence of the cyano and imidamide groups suggests potential for these molecules to act as hydrogen bond donors and acceptors, as well as to participate in coordination with metal ions in enzyme active sites.
Potential Anticancer Activity and Associated Signaling
Many small molecule anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells. A plausible mechanism of action for a cyanopyridine derivative with anticancer properties could involve the modulation of key signaling pathways that regulate apoptosis, such as the TNF-α signaling pathway leading to caspase activation.
References
Technical Guide: 6-Cyanonicotinimidamide
A comprehensive search for technical information on "6-Cyanonicotinimidamide" has revealed a significant lack of available data for a compound with this specific name. It is highly probable that "this compound" is not a standard chemical identifier or may be a misnomer.
Extensive searches in chemical databases and scientific literature did not yield a specific CAS number or any published experimental data, such as synthesis protocols, quantitative biological activity, or established signaling pathways for "this compound."
A plausible alternative, given the chemical nomenclature, is 5-Cyanonicotinimidamide (IUPAC name: 5-cyanopyridine-3-carboximidamide). This compound is registered in the PubChem database under CID 133058451. However, even for this compound, there is a notable scarcity of in-depth technical information in the public domain. A specific CAS number for 5-Cyanonicotinimidamide was not readily found in the conducted searches.
This guide will proceed with the available information for 5-Cyanonicotinimidamide, while highlighting the significant gaps in the literature.
Chemical Identity and Properties of 5-Cyanonicotinimidamide
Due to the absence of experimental data, the following properties are computationally derived from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| IUPAC Name | 5-cyanopyridine-3-carboximidamide | PubChem |
| Canonical SMILES | C1=C(C=NC=C1C(=N)N)C#N | PubChem |
| InChI Key | DYOWZQQGVHNZKK-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
A thorough literature search did not reveal any specific, detailed experimental protocols for the synthesis of 5-Cyanonicotinimidamide. General synthetic routes for cyanopyridine derivatives are documented, often involving multi-step processes. However, a direct and reproducible protocol for this specific molecule is not publicly available.
Quantitative Data
There is no available quantitative data from biological or biochemical assays for 5-Cyanonicotinimidamide in the reviewed literature. Therefore, tables summarizing such data cannot be provided.
Signaling Pathways and Biological Activity
The biological activity and the role of 5-Cyanonicotinimidamide in any signaling pathway are currently uncharacterized. While cyanopyridine derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including as enzyme inhibitors and potential therapeutic agents, this specific information is not available for 5-Cyanonicotinimidamide. Consequently, the creation of a signaling pathway diagram as requested is not possible.
Logical Workflow for Information Retrieval
Conclusion
While the initial request was for an in-depth technical guide on "this compound," it must be concluded that there is no scientifically validated information available for a compound with this name. The most probable alternative, "5-Cyanonicotinimidamide," is a recognized chemical entity but lacks the detailed experimental data necessary to fulfill the core requirements of this request, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals, this indicates that 5-Cyanonicotinimidamide represents a novel chemical space that is yet to be explored and characterized. Any research into this compound would be foundational.
6-Cyanonicotinimidamide: Uncharted Territory in Drug Discovery
Despite a comprehensive search of available scientific literature and chemical databases, the mechanism of action for the compound 6-Cyanonicotinimidamide remains largely uncharacterized. This pyridine-based small molecule, identified by the CAS Number 1546448-99-0, appears to be a novel entity within the broader landscape of pharmacological research, with no substantive data currently published on its biological activity, cellular targets, or specific signaling pathways.
At present, information on this compound is primarily confined to its listing in chemical supplier catalogs. These sources confirm its chemical structure and provide basic physicochemical properties, but they do not offer any insights into its biological function. The absence of peer-reviewed studies, patents, or conference proceedings detailing its synthesis and subsequent biological evaluation suggests that this compound is either a very recently synthesized compound that has not yet been the subject of in-depth investigation or a research chemical that has not demonstrated significant biological effects to warrant further public documentation.
For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The novelty of this compound means that its therapeutic potential is entirely unexplored. Preliminary investigations would be required to ascertain any potential bioactivity, starting with broad-based cellular screening assays to identify any effects on cell viability, proliferation, or other key cellular processes.
Should initial screenings yield positive results, a cascade of further experimental protocols would be necessary to elucidate its mechanism of action. These would include, but not be limited to:
-
Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify the specific protein or nucleic acid targets with which this compound interacts.
-
In Vitro Efficacy and Potency Assays: Quantitative assessments, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) determinations, against purified enzymes or in cell-based models to measure its biological potency.
-
Signaling Pathway Analysis: Utilizing methods like Western blotting, reporter gene assays, or phospho-protein arrays to determine the downstream cellular signaling cascades that are modulated by the compound.
Given the current void of information, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this compound. The journey to understanding the therapeutic potential of this compound will require foundational, discovery-phase research to first establish its basic biological profile. As such, this compound represents a blank slate for future drug discovery and development efforts.
Navigating the Therapeutic Potential of Cyanopyridine Derivatives: A Technical Guide
Disclaimer: This whitepaper provides a comprehensive overview of the biological activities of cyanopyridine derivatives, a class of compounds with significant therapeutic potential. It is important to note that extensive searches for the specific compound "6-Cyanonicotinimidamide" did not yield any publicly available biological data. Therefore, the information presented herein pertains to structurally related cyanopyridine analogs and is intended to serve as a guide for researchers and drug development professionals interested in this chemical scaffold.
Introduction to Cyanopyridine Derivatives
Cyanopyridine derivatives are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with a cyano group (-CN). This structural motif has garnered considerable attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. The electron-withdrawing nature of the cyano group, coupled with the versatile chemistry of the pyridine ring, allows for the synthesis of diverse compound libraries with a broad spectrum of pharmacological activities. This guide focuses on the anticancer and enzyme inhibitory properties of cyanopyridine derivatives, highlighting their potential in the development of novel therapeutics.
Biological Activity: Quantitative Data
The biological evaluation of various cyanopyridine derivatives has demonstrated their potential as anticancer agents and enzyme inhibitors. The following tables summarize the quantitative data from preclinical studies, focusing on cytotoxicity against cancer cell lines and inhibition of key enzymes involved in tumorigenesis.
Table 1: Cytotoxicity of Cyanopyridine Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 4e | MCF-7 (Breast Cancer) | MTT Assay | 8.352 | [1] |
| Compound Series | CaCo-2 (Colorectal Cancer) | MTT Assay | 2.612 - 8.394 | [1] |
| Compound 23j | HepG2 (Liver Cancer) | MTT Assay | 6.4 | [2] |
| Compound 23j | MCF-7 (Breast Cancer) | MTT Assay | 10.3 | [2] |
Table 2: Enzyme Inhibitory Activity of Cyanopyridine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Compound 23j | VEGFR-2 | Kinase Assay | 3.7 | [2] |
| Sorafenib (Control) | VEGFR-2 | Kinase Assay | 3.12 | [2] |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-Amino-3-cyanopyridine Derivatives
A common method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot, multi-component reaction.
Procedure:
-
A mixture of an appropriate acetophenone or other ketone (2 mmol), an aromatic aldehyde (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol) is prepared in ethanol (20 mL).
-
The reaction mixture is refluxed for a period of 10-14 hours.
-
Upon cooling, the resulting precipitate is collected by filtration.
-
The crude product is washed with ethanol and recrystallized from a suitable solvent system, such as DMF-methanol, to yield the purified 2-amino-3-cyanopyridine derivative.[3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere and grow for 24 hours.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (cyanopyridine derivatives) and incubated for a specified period, typically 48-72 hours.[4]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution in a suitable buffer is added to each well.[4]
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Procedure:
-
Plate Coating: A 96-well plate is coated with the VEGF165 protein, the ligand for VEGFR-2.[7]
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.[7]
-
Inhibitor Incubation: The test compounds (cyanopyridine derivatives) at various concentrations are added to the wells and pre-incubated.[7]
-
VEGFR-2 Addition: Biotin-labeled VEGFR-2 is added to the wells, and the plate is incubated to allow for binding to VEGF165.[7]
-
Detection: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated VEGFR-2. Following a wash step, a chemiluminescent substrate is added.[7]
-
Signal Measurement: The resulting chemiluminescence, which is proportional to the amount of bound VEGFR-2, is measured using a luminometer. A decrease in signal in the presence of the test compound indicates inhibition of the VEGF165-VEGFR2 interaction. The IC50 value is calculated from the dose-response curve.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of cyanopyridine derivatives is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Cyanopyridine Derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
The Enigmatic Case of 6-Cyanonicotinimidamide: A Search for a Molecule Yet to Be Discovered
Despite a comprehensive search of scientific literature and chemical databases, the compound "6-Cyanonicotinimidamide" remains elusive. No public records of its synthesis, discovery, or biological activity could be identified. This suggests that the molecule may be a novel chemical entity that has not yet been described in the scientific domain, or it may be referred to by a different nomenclature.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of "this compound." However, the foundational information required for such a guide—including experimental data, detailed protocols, and established signaling pathways—is not available in the public domain.
While the specific target of this guide, "this compound," is not documented, the broader class of compounds to which it belongs, cyanopyridines and nicotinamide derivatives, are subjects of extensive research. These families of molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities.
The Chemical Landscape of Cyanopyridines and Nicotinamide Derivatives
Cyanopyridines are a class of organic compounds containing a pyridine ring substituted with a cyano group. The position of the cyano group and other substituents on the pyridine ring dictates the molecule's chemical properties and biological effects. Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, which are crucial for numerous cellular metabolic processes. Its derivatives are widely explored for their potential therapeutic applications.
The synthesis of cyanopyridines often involves the introduction of a cyano group onto a pre-existing pyridine ring, for instance, through the reaction of a halo-pyridine with a cyanide salt. The formation of an imidamide group from a nitrile is a known chemical transformation, suggesting a plausible, though undocumented, synthetic route to "this compound" from a 6-cyanonicotinonitrile precursor.
Potential Biological Significance: An Extrapolation from Related Compounds
Based on the known biological activities of structurally similar compounds, one could speculate on the potential areas of interest for "this compound" research. Many cyanopyridine derivatives have been investigated for their therapeutic potential, exhibiting a range of activities including:
-
Anticancer Properties: Certain cyanopyridines have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: This class of compounds has also shown promise as antibacterial and antifungal agents.
-
Enzyme Inhibition: The pyridine and cyano functionalities can interact with the active sites of various enzymes, leading to their inhibition.
Hypothetical Experimental Workflow
Should "this compound" be synthesized, a logical progression of experiments to elucidate its properties would be necessary. The following diagram outlines a hypothetical workflow for the characterization and biological evaluation of a novel chemical entity.
Conclusion
The initial aim of this technical guide was to provide a comprehensive resource on the discovery of "this compound." However, the absence of any public data on this compound makes this impossible. The journey into the world of chemical discovery is one of both charted and uncharted territories. While the path to understanding "this compound" is currently undefined, the rich chemistry and biology of its parent compound classes, cyanopyridines and nicotinamides, provide a fertile ground for future exploration. Researchers venturing into this area have the opportunity to be the first to synthesize, characterize, and report on the properties of this enigmatic molecule, thereby writing the first chapter of its scientific story.
A Comprehensive Technical Guide to 6-Cyanonicotinimidamide: Synthesis, Properties, and Potential Applications
Disclaimer: 6-Cyanonicotinimidamide is a novel chemical entity with no specific data found in the current scientific literature. This guide provides a comprehensive overview based on the known chemistry of its constituent functional groups—the cyanopyridine core and the imidamide moiety—and related compounds. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this compound.
Introduction
This compound represents an intriguing molecular scaffold for chemical and pharmacological research. It combines the structural features of a cyanopyridine, a class of compounds known for a wide range of biological activities, with an imidamide functional group. The imidamide group can act as a bioisostere of the more common amide or carboxamide group, a strategy often employed in medicinal chemistry to modulate physicochemical properties and metabolic stability.[1][2][3][4][5] This guide details a proposed synthetic pathway for this compound, outlines its predicted physicochemical properties, and discusses its potential biological significance in the context of related molecular structures.
Physicochemical Properties
While experimental data for this compound is unavailable, its properties can be predicted. For context, the known properties of potential precursors, 6-Cyanonicotinic acid and 6-Chloronicotinonitrile, are provided in the table below.
Table 1: Physicochemical Data of this compound and Related Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound (Predicted) | C₇H₆N₄ | 146.15 | - | - | Soluble in polar organic solvents |
| 6-Cyanonicotinic acid | C₇H₄N₂O₂ | 148.12 | 190-194 | - | Soluble in alcohol[6] |
| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 116-120 | 105-107 (at 1 mmHg) | - |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available 6-chloronicotinonitrile. The proposed pathway involves a nucleophilic aromatic substitution to introduce a cyano group, followed by the conversion of the nitrile at the 3-position into an imidamide. A key step in this synthesis is the Pinner reaction, which allows for the formation of an imidate hydrochloride intermediate from a nitrile, which can then be converted to the corresponding imidamide upon treatment with ammonia.[7][8][9][10][11]
Step 1: Synthesis of 6-Cyanonicotinonitrile from 6-Chloronicotinonitrile
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-cyanonicotinonitrile.
Step 2: Synthesis of this compound via Pinner Reaction
-
Dissolve 6-cyanonicotinonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains anhydrous.
-
Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours, during which the Pinner salt (ethyl 6-cyanonicotinimidate hydrochloride) may precipitate.
-
After the formation of the Pinner salt is complete (as monitored by IR spectroscopy, noting the disappearance of the nitrile peak), cool the mixture back to 0 °C.
-
To the suspension of the Pinner salt, add a saturated solution of ammonia in ethanol dropwise until the pH is basic.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield this compound.
Potential Biological Activity and Applications
The biological profile of this compound has not been investigated. However, the cyanopyridine and nicotinamide scaffolds are present in numerous biologically active compounds. Cyanopyridine derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Nicotinamide and its analogs are crucial in various biological processes and have been explored as therapeutic agents. The imidamide functional group, as a bioisostere of an amide, could confer improved pharmacokinetic properties or novel interactions with biological targets.
Table 2: Biological Activities of Structurally Related Compound Classes
| Compound Class | Examples of Biological Activities | Reference Compounds |
| Cyanopyridines | Anticancer, Antimicrobial, Antiviral, Kinase inhibition | 2-amino-3-cyanopyridines, 3-cyanopyridine derivatives |
| Nicotinamide Analogs | Anti-inflammatory, Antitumor, Succinate dehydrogenase inhibition | Nicotinamide, Boscalid |
| Amidines | Enzyme inhibition (e.g., kinases, proteases), Receptor antagonism | Various drug candidates |
Given the established roles of related structures, this compound could potentially interact with enzymes that recognize the nicotinamide scaffold, such as NAD+-dependent enzymes or PARPs. The cyanopyridine moiety might contribute to interactions with various kinases or other cellular targets.
Conclusion
While "this compound" remains an uncharacterized molecule, this guide provides a robust, literature-supported framework for its synthesis and potential biological investigation. The proposed synthetic route is based on well-established chemical transformations. The analysis of related compound classes suggests that this compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the true chemical and biological properties of this novel compound.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. drughunter.com [drughunter.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. 6-Cyanonicotinic acid, 97% | Fisher Scientific [fishersci.ca]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Cyanonicotinimidamide: A Technical Overview
Introduction
As of late 2025, a comprehensive search of available scientific literature and chemical databases has yielded no specific spectroscopic data (NMR, IR, MS) for the compound identified as "6-Cyanonicotinimidamide." This suggests that the compound may be novel, not yet synthesized, or reported under a different nomenclature. The lack of experimental data prevents the creation of a detailed technical guide with quantitative tables and experimental protocols as initially requested.
This document, therefore, serves to outline the predicted spectroscopic characteristics of this compound based on the analysis of structurally similar compounds. It will also present a standardized workflow for acquiring such data, should the compound become available.
Predicted Spectroscopic Characteristics
The structure of this compound, featuring a pyridine ring substituted with a cyano group at the 6-position and an imidamide group at the 3-position, would be expected to exhibit the following spectral features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would likely show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of both the cyano and imidamide groups. The protons of the imidamide group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being sensitive to solvent and temperature.
-
¹³C NMR: The carbon NMR spectrum would be expected to display six signals for the pyridine ring carbons and one for the imidamide carbon. The carbon of the cyano group would also have a characteristic chemical shift. The positions of the signals would be dictated by the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
C≡N (Cyano): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
-
C=N (Imine): An absorption in the region of 1640-1690 cm⁻¹.
-
N-H (Amine/Imine): Broad absorption bands in the range of 3100-3500 cm⁻¹ corresponding to stretching vibrations.
-
C-H (Aromatic): Stretching vibrations typically appearing above 3000 cm⁻¹.
-
C=C and C=N (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN, NH₃, or cyanamide from the parent ion, providing clues to the molecule's structure. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Standard Experimental Protocols
Should this compound be synthesized, the following standard protocols would be employed for its spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used, and data would be processed using appropriate software.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet, a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample would be introduced into the instrument, and the resulting mass-to-charge ratios of the ions would be recorded.
Experimental and Analytical Workflow
The general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a framework for its anticipated spectroscopic properties and the standard methodologies for their determination. The synthesis and subsequent characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry, and the data, once obtained, could be presented in the detailed tabular and graphical formats outlined in the initial request. Researchers interested in this molecule are encouraged to undertake its synthesis to enable a full spectroscopic elucidation.
6-Cyanonicotinimidamide: An Analysis of Publicly Available Data on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound Identification
-
Chemical Name: 6-Cyanonicotinimidamide
-
CAS Number: 1546448-99-0
-
Related Compound: this compound hydrochloride
The primary information available for this compound is its identification in chemical supplier databases. This confirms its existence as a chemical entity available for purchase, but these sources do not provide in-depth characterization of its properties.
Solubility Profile
A thorough search for quantitative solubility data for this compound in various solvents (e.g., water, DMSO, ethanol) did not yield any specific experimental results. Without published studies, it is not possible to provide a table of solubility values or detailed protocols for solubility assessment.
General Considerations for Similar Structures:
Compounds containing a nitrile group and an imidamide functional group on a pyridine ring can exhibit a range of polarities. The presence of the nitrogen atoms in the pyridine ring and the imidamide group suggests potential for hydrogen bonding, which would influence solubility in protic solvents. However, the overall solubility will be highly dependent on the interplay of these functional groups and the crystalline structure of the solid form.
Stability Profile
Similarly, no specific data on the stability of this compound under various conditions (e.g., pH, temperature, light) was found in the public domain. There are no published degradation pathway studies or recommended storage conditions beyond the general guidelines provided by chemical suppliers (typically storage in a cool, dry place).
Potential Stability Considerations:
-
Hydrolysis: Imidamide functional groups can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C-N double bond.
-
Thermal Degradation: The stability of the compound at elevated temperatures is unknown.
-
Photostability: The pyridine ring suggests potential for photosensitivity, although this has not been experimentally verified.
Experimental Protocols
The absence of published research on this compound means there are no established experimental protocols to report for determining its solubility and stability.
Logical Workflow for Characterization
In the absence of existing data, a logical workflow for the characterization of this compound would be required. The following diagram illustrates a typical process for evaluating the solubility and stability of a novel compound in a drug development context.
Caption: A logical workflow for characterizing the solubility and stability of a new chemical entity.
Conclusion and Future Directions
There is a clear lack of publicly available data on the solubility and stability of this compound. For researchers and drug development professionals interested in this compound, it would be necessary to perform foundational characterization studies. The logical workflow presented above can serve as a starting point for designing such experiments. Any future work that characterizes these fundamental properties would be a valuable contribution to the scientific community.
Potential Therapeutic Targets of 6-Cyanonicotinimidamide: A Technical Guide
Disclaimer: This document outlines potential therapeutic targets for the compound "6-Cyanonicotinimidamide." As of the latest literature review, no specific biological data for this exact compound has been identified. The information presented herein is extrapolated from studies on the broader class of "nicotinamide derivatives" and "cyanonicotinamide" analogs. The proposed targets and pathways are therefore hypothetical and require experimental validation.
Introduction
Nicotinamide and its derivatives are a versatile class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. These activities often stem from their ability to interact with a range of enzymes and receptors, modulating key signaling pathways implicated in various diseases, including cancer and fungal infections. This technical guide summarizes the potential therapeutic targets for this compound based on the known activities of structurally related molecules.
Inferred Potential Therapeutic Targets
Based on the biological activities of related nicotinamide derivatives, the following are proposed as potential therapeutic targets for this compound:
-
AlkB Homolog 2 (ALKBH2): A DNA demethylase that is overexpressed in several cancers, including glioblastoma. Its inhibition can lead to the accumulation of DNA damage and subsequent cell death in cancer cells.
-
Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis.
-
Succinate Dehydrogenase (SDH): A key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can disrupt fungal respiration, making it a target for antifungal agents.
-
Nicotinic Acetylcholine Receptors (nAChRs): A family of ligand-gated ion channels that are involved in various physiological processes. In the context of cancer, nAChRs can mediate cell proliferation, angiogenesis, and metastasis.
Quantitative Data on Nicotinamide Derivative Activity
The following tables summarize the inhibitory activities of various nicotinamide derivatives against the proposed therapeutic targets. This data provides a benchmark for the potential potency of this compound.
Table 1: Inhibition of ALKBH2 by Nicotinamide Derivatives [1]
| Compound | IC50 (µM) | Assay Type | Cell Line |
| AH2-15c | 0.031 ± 0.001 | Fluorescence Polarization (FP) | - |
| AH2-14c | - | - | U87 (Glioblastoma) |
Note: AH2-14c is the un-hydrolyzed counterpart of AH2-15c and showed superior cellular activity.
Table 2: Inhibition of HDACs by Nicotinamide Derivatives [2]
| Compound | Pan-HDAC IC50 (µM) | HDAC3 IC50 (µM) |
| 6b | 4.648 | 0.694 |
| 6n | 5.481 | - |
| BG45 (Reference) | 5.506 | - |
Table 3: Anti-proliferative Activity of Nicotinamide Derivatives in Cancer Cell Lines [2]
| Compound | B16F10 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 6b | 4.66 | - | - |
Table 4: Inhibition of Fungal Succinate Dehydrogenase (SDH) by Nicotinamide Derivatives [3][4][5]
| Compound | Target Organism | IC50 (µM) |
| 4b | Fungal SDH | 3.18 |
| 3a-17 | Rhizoctonia solani | 15.8 |
| 3a-17 | Sclerotinia sclerotiorum | 20.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
ALKBH2 Inhibition Assay (Fluorescence Polarization)[1]
-
Principle: This assay measures the change in polarization of fluorescently labeled DNA upon binding to the ALKBH2 enzyme. Inhibitors will prevent this binding, resulting in a lower polarization signal.
-
Reagents: Recombinant human ALKBH2, fluorescently labeled DNA substrate containing N3-methylcytosine, assay buffer.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with ALKBH2 in the assay buffer.
-
The fluorescently labeled DNA substrate is added to initiate the binding reaction.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a suitable model.
-
HDAC Inhibition Assay[6]
-
Principle: This is a fluorometric assay that measures the activity of HDAC enzymes. A substrate containing an acetylated lysine residue is deacetylated by HDAC, and a subsequent developer solution releases a fluorescent molecule.
-
Reagents: Recombinant human HDAC isozymes (e.g., HDAC3), fluorogenic HDAC substrate, developer solution, assay buffer.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the HDAC enzyme in the assay buffer.
-
The fluorogenic substrate is added to start the enzymatic reaction.
-
The reaction is incubated for a defined period.
-
The developer solution is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are determined from the dose-response curve.
-
Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay[3]
-
Principle: This assay measures the activity of SDH by monitoring the reduction of a specific substrate, which can be quantified spectrophotometrically.
-
Reagents: Isolated mitochondria or purified SDH, succinate (substrate), electron acceptor (e.g., 2,6-dichlorophenolindophenol), assay buffer.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the enzyme preparation.
-
Succinate is added to initiate the reaction.
-
The rate of reduction of the electron acceptor is monitored by measuring the change in absorbance at a specific wavelength.
-
IC50 values are calculated from the inhibition data.
-
Cell Proliferation (MTT) Assay[7]
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Reagents: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the potential mechanisms of action.
References
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
6-Cyanonicotinimidamide: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous cellular metabolic processes. In medicinal chemistry, the nicotinamide scaffold is a privileged structure, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The introduction of a cyano (-C≡N) group into organic molecules can significantly modulate their physicochemical and pharmacological properties. The cyano group is a versatile functional group that can act as a bioisostere for various other functionalities, such as a carbonyl group or a halogen atom.[1][2] Its strong electron-withdrawing nature can influence molecular interactions, metabolic stability, and receptor binding affinity.
This technical guide explores the medicinal chemistry core of 6-Cyanonicotinimidamide, a derivative of nicotinamide that, while not extensively documented in current literature, holds significant potential as a scaffold for drug discovery. By analyzing the constituent parts of the molecule—the nicotinamide core and the 6-cyano substituent—we can infer its potential synthesis, physicochemical properties, and pharmacological applications. This document aims to provide a comprehensive resource for researchers interested in exploring the therapeutic promise of this and related compounds.
Postulated Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route would involve the formation of the nicotinimidamide core followed by the introduction of the cyano group, or vice-versa. A key intermediate in the synthesis of many cyanopyridine derivatives is 2-chloro-6-cyanopyridine.[3]
Hypothetical Synthetic Workflow:
Experimental Protocols (Hypothetical)
Route A: Cyanation of 6-Chloronicotinamide
-
Synthesis of 6-Cyanonicotinamide: To a solution of 6-chloronicotinamide (1 mmol) in anhydrous DMF (10 mL), add zinc cyanide (0.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated under nitrogen atmosphere at 120 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Conversion to 6-Cyanonicotinothioamide: 6-Cyanonicotinamide (1 mmol) and Lawesson's reagent (0.5 mmol) are refluxed in anhydrous toluene (20 mL) for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography.
-
Formation of this compound: The thioamide (1 mmol) is dissolved in acetone (15 mL), and methyl iodide (1.2 mmol) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the resulting solid is dissolved in a 7N solution of ammonia in methanol (20 mL). The solution is stirred at room temperature for 24 hours. After evaporation of the solvent, the crude product is purified by recrystallization.
Physicochemical Properties and Data Presentation
The introduction of the 6-cyano group is expected to significantly influence the physicochemical properties of the nicotinamide scaffold. The strong electron-withdrawing nature of the nitrile will decrease the pKa of the pyridine nitrogen and may affect the hydrogen bonding capabilities of the imidamide group.
Table 1: Predicted Physicochemical Properties
| Property | Nicotinamide | 6-Chloronicotinamide | 6-Cyanonicotinamide (Predicted) | This compound (Predicted) |
| Molecular Weight | 122.12 g/mol | 156.57 g/mol | 147.13 g/mol | 146.15 g/mol |
| LogP (calculated) | -0.37 | 0.45 | 0.10 | -0.20 |
| pKa (pyridine N) | 3.35 | 1.5 | ~1.0 | ~1.2 |
| H-Bond Donors | 2 | 2 | 2 | 3 |
| H-Bond Acceptors | 2 | 2 | 3 | 4 |
Potential Medicinal Chemistry Applications and Signaling Pathways
Based on the known biological activities of nicotinamide derivatives and compounds containing a cyanopyridine moiety, this compound could be explored for a variety of therapeutic applications.
Enzyme Inhibition
Nicotinamide and its derivatives are known inhibitors of several enzymes, including PARPs (Poly(ADP-ribose) polymerases) and sirtuins. The cyano group can act as a key interacting moiety with active site residues. For instance, nicotinamide derivatives have been developed as potent and selective inhibitors of ALKBH2, a DNA demethylase.[4]
Hypothetical Signaling Pathway: PARP Inhibition
Receptor Modulation
The nicotinamide scaffold is present in molecules that modulate various receptors. The addition of a cyano group can alter the binding affinity and selectivity for specific receptor subtypes.
Bioisosteric Replacement
The cyano group can serve as a bioisostere for other functional groups, a strategy often employed in drug design to improve potency, selectivity, and pharmacokinetic properties.[1][5][6] For example, it can mimic the properties of a halogen or a carbonyl group, potentially leading to novel molecular interactions with biological targets.[2]
Experimental Protocols for Biological Evaluation
To investigate the potential therapeutic applications of this compound, a series of in vitro and in vivo assays would be necessary.
Table 2: Suggested Biological Assays
| Assay Type | Target/Pathway | Experimental Model | Key Parameters to Measure |
| Enzyme Inhibition | PARP-1 | Recombinant human PARP-1 | IC50 |
| Sirtuin 1 (SIRT1) | Recombinant human SIRT1 | IC50 | |
| Cell-based Assays | Cytotoxicity | Cancer cell lines (e.g., HeLa, A549) | GI50 |
| DNA Damage Response | Western blot for γH2AX | Protein expression levels | |
| In vivo Assays | Xenograft Tumor Model | Nude mice with tumor xenografts | Tumor growth inhibition |
Detailed Experimental Protocol: PARP-1 Inhibition Assay
-
Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate.
-
Procedure:
-
A 96-well plate is coated with histone.
-
Varying concentrations of this compound are pre-incubated with PARP-1 enzyme and activated DNA.
-
The PARP reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a defined time and then stopped.
-
The plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated PAR.
-
After incubation and washing, a colorimetric substrate is added, and the absorbance is measured.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
While "this compound" is not a widely studied molecule, a thorough analysis of its structural components—the nicotinamide core and the 6-cyano substituent—provides a strong foundation for its exploration in medicinal chemistry. The synthetic routes are plausible based on established chemical transformations. The predicted physicochemical properties suggest a molecule with drug-like characteristics. Most importantly, the potential for this compound to interact with key biological targets, such as enzymes and receptors, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides the necessary theoretical framework and suggested experimental approaches to unlock the potential of this compound and its derivatives in drug discovery. Further research into its synthesis and biological evaluation is highly encouraged.
References
- 1. Bioisostere - Wikipedia [en.wikipedia.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N -Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06988A [pubs.rsc.org]
- 6. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Potential Applications of 6-Cyanonicotinimidamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed synthesis, potential derivatives, and hypothetical biological activities of 6-cyanonicotinimidamide and its analogs. Due to the limited availability of direct research on this specific scaffold, this document leverages established synthetic methodologies for cyanopyridines and the conversion of amides to imidوامides. It further explores the concept of bioisosterism to propose potential analogs with modulated physicochemical and pharmacological properties. Detailed experimental protocols for key synthetic transformations and conceptual signaling pathways are presented to guide future research and drug discovery efforts centered on this novel chemical entity.
Introduction to the this compound Core
The this compound scaffold represents a unique combination of a pyridine ring, a cyano group, and an imidamide (amidine) functional group. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the cyano group can act as a key pharmacophore or a versatile synthetic handle.[1] The imidamide functionality, a bioisostere of the amide bond, offers distinct electronic and hydrogen bonding properties that can influence target engagement and pharmacokinetic profiles.[2][3][4] This guide outlines a strategic approach to the synthesis and exploration of this under-researched chemical space.
Proposed Synthetic Pathways
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic strategy is outlined below.
Diagram: Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Cyanonicotinamide from 6-Chloronicotinamide
This procedure is based on palladium-catalyzed cyanation of chloro-pyridines.[5]
-
Materials: 6-Chloronicotinamide, potassium ferrocyanide, palladium acetate, potassium carbonate, organic solvent (e.g., DMF or DMA).
-
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), combine 6-chloronicotinamide (1 equivalent), potassium ferrocyanide (0.5-1 equivalent), palladium acetate (0.01-0.05 equivalent), and potassium carbonate (1.5-2 equivalents) in a suitable reaction vessel.
-
Add the organic solvent and stir the mixture at a temperature ranging from 80°C to 140°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-cyanonicotinamide.
-
Step 2: Conversion of 6-Cyanonicotinamide to this compound
This two-step process involves the conversion of the amide to a thioamide, followed by conversion to the imidamide.
Step 2a: Synthesis of 6-Cyanonicotinethioamide
-
Materials: 6-Cyanonicotinamide, Lawesson's reagent, anhydrous toluene or another suitable high-boiling solvent.
-
Procedure:
-
Dissolve 6-cyanonicotinamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-0.6 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate it under reduced pressure.
-
The crude thioamide can be purified by column chromatography.
-
Step 2b: Synthesis of this compound from 6-Cyanonicotinethioamide
This protocol is adapted from methods for the silver(I)-promoted conversion of thioamides to amidines.[6]
-
Materials: 6-Cyanonicotinethioamide, silver acetate (AgOAc) or another silver(I) salt, methanolic ammonia.
-
Procedure:
-
Dissolve the 6-cyanonicotinethioamide (1 equivalent) in a solution of methanolic ammonia.
-
Add silver acetate (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the silver sulfide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by crystallization or column chromatography.
-
Derivatives and Analogs: A Bioisosteric Approach
The principles of bioisosterism can be applied to design derivatives and analogs of this compound with potentially improved properties.[7]
Table 1: Proposed Bioisosteric Replacements for Functional Groups in this compound
| Functional Group | Potential Bioisosteres | Rationale for Replacement |
| Cyano Group (-CN) | Tetrazole, Oxadiazole, Trifluoromethyl (-CF₃) | Modulate electronics, metabolic stability, and hydrogen bonding capacity.[8][9] |
| Imidamide Group | Amide, Thioamide, N-Cyano Sulfilimine | Fine-tune hydrogen bonding potential, pKa, and metabolic stability.[4][10][11] |
| Pyridine Nitrogen | Phenyl, Thiophene, Pyrimidine | Alter core scaffold geometry, lipophilicity, and potential for new interactions. |
Hypothetical Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, related nicotinamide and cyanopyridine derivatives have shown a range of pharmacological activities. For instance, nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism. Cyanopyridine-containing molecules have been investigated as inhibitors of various enzymes and receptors.[1]
Hypothetical Target: Kinase Inhibition
Many kinase inhibitors feature a hinge-binding motif, often involving a nitrogen-containing heterocycle. The this compound scaffold could potentially interact with the hinge region of a kinase.
Diagram: Hypothetical Kinase Inhibition Signaling Pathway
Caption: Hypothetical signaling pathway for kinase inhibition.
Quantitative Data from Analogous Structures
To provide a preliminary understanding of the potential activity of this class of compounds, the following table summarizes publicly available data for structurally related molecules.
Table 2: Biological Activity of Structurally Related Compounds
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |
| Cyanopyridine Derivatives | IKK-β | Micromolar to sub-micromolar | [12] |
| Nicotinamide Analogs | PARP Inhibitors | Nanomolar to micromolar | (General knowledge) |
| Amidine-containing molecules | Various enzymes | Wide range of potencies | [13] |
Note: This data is for analogous structures and should be considered as a guide for potential target classes and activity ranges for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold presents an intriguing and largely unexplored area for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a practical starting point for the synthesis of the core structure and its analogs. Future research should focus on the synthesis and screening of a library of derivatives with diverse bioisosteric modifications to elucidate structure-activity relationships and identify promising lead compounds for various therapeutic targets. The detailed experimental protocols and conceptual frameworks provided herein are intended to facilitate these endeavors.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 6. Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. N -Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06988A [pubs.rsc.org]
- 11. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Amidine synthesis [organic-chemistry.org]
6-Cyanonicotinimidamide: An In-depth Technical Guide on Safety and Handling
Chemical and Physical Properties
Quantitative data for 6-Cyanonicotinimidamide is not available. The following table summarizes the properties of the related compound, 5-Cyanonicotinimidamide.
| Property | Value | Reference |
| Molecular Weight | 146.15 g/mol | [1] |
| Molecular Formula | C7H6N4 | [1] |
| XLogP3-AA | -0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 146.059246208 Da | [1] |
| Monoisotopic Mass | 146.059246208 Da | [1] |
| Topological Polar Surface Area | 86.6 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 202 | [1] |
Hazard Identification and Safety Precautions
Due to the lack of specific data for this compound, a comprehensive hazard assessment cannot be provided. However, based on its structure, which includes a cyanide group and a nicotinimidamide moiety, the following potential hazards should be considered:
-
High Toxicity: The presence of a cyano group suggests a high potential for toxicity. Similar to other organic cyanides, it may be toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: It may cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard: The ecotoxicological properties are unknown, but it should be handled as a potential environmental hazard.
Recommended Safety Precautions:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. Additional protective clothing may be necessary based on the scale of the experiment.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
-
Handling: Avoid creating dust or aerosols. Use only in a chemical fume hood. Prevent contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep locked up.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain. Researchers must develop their own protocols with a strong emphasis on safety. A general workflow for handling a novel, potentially hazardous compound is outlined below.
Signaling Pathways
There is no information available on the biological activity or signaling pathways associated with this compound. Given the presence of the nicotinamide structure, it could potentially interact with enzymes that utilize NAD(P)+ as a cofactor, but this is purely speculative. Researchers investigating this compound would need to perform initial screening assays to determine its biological effects.
References
Methodological & Application
Application Notes and Protocols for 6-Cyanonicotinimidamide and Related Nicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Nicotinamide and its derivatives are a class of compounds of significant interest in drug discovery, demonstrating a wide range of biological activities.[1][2] These activities include potential cytotoxic effects against various cancer cell lines and antifungal properties.[3][4] The core structure, a pyridine ring, is a common scaffold in many biologically active molecules. The introduction of a cyano group and an imidamide functional group, as in 6-Cyanonicotinimidamide, is anticipated to modulate the compound's biological profile. These modifications can influence factors such as enzyme inhibition, receptor binding, and cellular uptake.
This document provides representative protocols for the synthesis and biological characterization of nicotinamide derivatives, which can be adapted for the study of this compound. The primary areas of focus for biological evaluation include cytotoxicity against cancer cell lines and antifungal activity.
Synthesis of Nicotinimidamide Derivatives
A plausible synthetic route for nicotinimidamide derivatives can be adapted from multi-component reaction strategies. One such approach involves a tandem copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring-cleavage/cyclization/oxidation reaction.[3]
Representative Synthetic Workflow
Caption: Generalized workflow for the synthesis of nicotinimidamide derivatives.
Experimental Protocol: Synthesis of Nicotinimidamides
This protocol is adapted from a reported four-component reaction for the synthesis of novel nicotinimidamide derivatives.[3]
Materials:
-
O-acetyl oxime
-
Terminal ynone
-
Sulfonyl azide
-
Ammonium acetate (NH₄OAc)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of NH₄OAc (10 mmol) and CuI (1.0 mmol) in MeCN (15 mL), add the sulfonyl azide (12 mmol).
-
Slowly add the terminal ynone (12 mmol) to the mixture at 0°C over a period of 30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a gradient of EtOAc in petroleum ether to yield the desired nicotinimidamide product.[3]
-
Characterize the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Biological Evaluation
The biological activity of novel nicotinamide derivatives is often assessed through in vitro assays for cytotoxicity and antifungal effects.
Cytotoxicity against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Materials:
-
Human cancer cell lines (e.g., HepG2, NCI-H460, A549)[3]
-
Normal human cell lines (for selectivity assessment, e.g., HL-7702)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., 5-Fluorouracil)[3]
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include wells with medium only (blank) and cells with medium and DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Nicotinimidamide Derivatives | HepG2 | Varies | [3] |
| Nicotinamide-based Diamides | NCI-H460 | 4.07 ± 1.30 µg/mL (for compound 4d) | [3] |
| Nicotinamide-based Diamides | A549 | Varies | [3] |
| Nicotinamide-based Diamides | NCI-H1975 | Varies | [3] |
| Nicotinamide-based Diamides | HL-7702 (normal) | 26.87 ± 0.95 µg/mL (for compound 4d) | [3] |
Antifungal Activity
The antifungal activity of nicotinamide derivatives can be determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method.[4]
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)[4]
-
RPMI-1640 medium buffered with MOPS
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Fluconazole)
Procedure:
-
Prepare a fungal inoculum suspension and adjust it to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
| Compound | Fungal Strain | MIC₈₀ (µg/mL) | Reference |
| 11g | Candida albicans | 0.0313 | [4] |
| 11h | Candida albicans | 0.0313 | [4] |
| 11g | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [4] |
| 11h | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [4] |
| 11g | C. parapsilosis | 0.0313 - 2.0 | [4] |
| 11h | C. parapsilosis | 0.0313 - 2.0 | [4] |
| 11g | C. glabrata | 0.0313 - 2.0 | [4] |
| 11h | C. glabrata | 0.0313 - 2.0 | [4] |
| 11g | Cryptococcus neoformans | 0.0313 - 2.0 | [4] |
| 11h | Cryptococcus neoformans | 0.0313 - 2.0 | [4] |
Potential Mechanism of Action
The mechanism of action of nicotinamide derivatives in cancer cells is multifaceted and can involve the modulation of cellular energy metabolism and signaling pathways. Nicotinamide is a precursor to NAD⁺, a critical coenzyme in redox reactions. It also acts as an inhibitor of sirtuin 1 (SIRT1) and poly(ADP-ribose) polymerase 1 (PARP1), enzymes that play key roles in cell survival, DNA repair, and metabolism.
Plausible Signaling Pathway
Caption: Potential mechanisms of action of nicotinamide derivatives in cancer cells.
Conclusion
While specific experimental data for this compound is currently lacking, the protocols and data presented for related nicotinamide and nicotinimidamide derivatives offer a robust starting point for its investigation. The synthetic strategies and biological assays outlined here can be adapted to explore the potential of this compound as a cytotoxic or antifungal agent. Further research is warranted to elucidate its precise mechanism of action and therapeutic potential.
References
Application Notes and Protocols for Nicotinamide Derivatives as Enzyme Inhibitors
A search for the specific compound "6-Cyanonicotinimidamide" as an enzyme inhibitor did not yield any publicly available research or data. Therefore, these application notes and protocols are based on the broader class of "Nicotinamide Derivatives," which have been investigated as inhibitors of various enzymes.
This document provides a comprehensive overview and experimental guidelines for researchers, scientists, and drug development professionals interested in the characterization of nicotinamide derivatives as enzyme inhibitors. The following sections detail the inhibitory activities of representative nicotinamide derivatives, provide protocols for enzyme inhibition assays, and illustrate relevant biological pathways.
Introduction to Nicotinamide Derivatives as Enzyme Inhibitors
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, which are crucial for numerous metabolic and signaling pathways. Derivatives of nicotinamide have been explored as therapeutic agents due to their ability to modulate the activity of various enzymes. These derivatives often act as competitive or non-competitive inhibitors, targeting the binding sites of enzymes involved in critical cellular processes.
Recent studies have highlighted the potential of nicotinamide derivatives in targeting enzymes such as succinate dehydrogenase (SDH) and nicotinamide N-methyltransferase (NNMT). Inhibition of these enzymes has shown promise in the development of fungicides and in the treatment of various diseases, including cancer and metabolic disorders.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the inhibitory activities of several nicotinamide derivatives against their target enzymes, as reported in the literature.
| Compound Class | Target Enzyme | Representative Compound | IC50 / Ki | Reference |
| Nicotinamide Derivatives | Succinate Dehydrogenase (SDH) | Compound 4b | IC50: 3.18 µM | [1] |
| Nicotinamide Derivatives | Succinate Dehydrogenase (SDH) | Compound A14 | IC50: 0.183 µM | [2] |
| Nicotinamide Derivatives | Nicotinamide N-Methyltransferase (NNMT) | Bisubstrate-like compounds | - | [3] |
| Pyridine-based Compounds | PIM-1 Kinase | Compound 12 | IC50: 14.3 nM | [4] |
Experimental Protocols
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method for determining the inhibitory activity of a nicotinamide derivative against its target enzyme using a spectrophotometric assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Nicotinamide derivative (inhibitor)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the nicotinamide derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare a solution of the substrate in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance at a specific wavelength using a microplate reader. The wavelength will depend on the substrate and product of the enzymatic reaction.
-
Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Workflow for a general enzyme inhibition assay.
Signaling Pathways
Nicotinamide derivatives can impact various cellular signaling pathways by inhibiting key enzymes. The specific pathway affected depends on the target enzyme of the derivative.
Hypothetical Signaling Pathway for a Kinase Inhibitor
Many pyridine-based compounds have been investigated as kinase inhibitors. Kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a specific kinase can disrupt these pathways, making them attractive targets for cancer therapy.
Hypothetical kinase signaling pathway inhibited by a nicotinamide derivative.
Conclusion
While specific data on "this compound" is not available, the broader class of nicotinamide derivatives represents a promising area of research for the development of novel enzyme inhibitors. The protocols and information provided herein offer a foundation for researchers to explore the therapeutic potential of this chemical class. Further investigation into the synthesis and biological evaluation of novel nicotinamide derivatives is warranted to uncover new therapeutic agents.
References
- 1. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Aminonicotinamide in Cancer Cell Lines
A viable alternative to the requested "6-Cyanonicotinimidamide," 6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide and a competitive inhibitor of the NADP+-dependent enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).[1] Extensive research has demonstrated its efficacy in various cancer cell lines, primarily through the inhibition of the Pentose Phosphate Pathway (PPP), leading to reduced cell proliferation and induction of apoptosis.
Mechanism of Action
6-Aminonicotinamide exerts its anticancer effects by targeting the Pentose Phosphate Pathway, a critical metabolic pathway for cancer cells. By competitively inhibiting G6PD, the rate-limiting enzyme of the PPP, 6-AN disrupts the production of NADPH and pentose sugars.[1][2] This disruption leads to several downstream effects detrimental to cancer cells:
-
Increased Oxidative Stress: NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant. Inhibition of NADPH production by 6-AN leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[2]
-
Induction of Endoplasmic Reticulum (ER) Stress: The imbalance in redox homeostasis caused by 6-AN can trigger ER stress, leading to the unfolded protein response (UPR) and ultimately apoptosis.[2]
-
Inhibition of Proliferation: The lack of pentose sugars, which are necessary for nucleotide synthesis, hampers DNA replication and repair, thereby inhibiting cancer cell proliferation.[2]
-
Induction of Apoptosis: The culmination of oxidative stress, ER stress, and metabolic disruption leads to programmed cell death (apoptosis) in cancer cells.[2]
-
Suppression of the PI3K/Akt Pathway: 6-AN treatment has been shown to decrease the phosphorylation of Akt and its downstream effector S6, suggesting an inhibitory effect on this crucial survival pathway.[1]
Quantitative Data: Efficacy of 6-Aminonicotinamide in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of 6-Aminonicotinamide have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and effective concentrations from different studies are summarized below.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| A549 | Non-Small Cell Lung Cancer | AlamarBlue Assay | Dose-dependent inhibition (1-1000 µM) | [2] |
| H460 | Non-Small Cell Lung Cancer | AlamarBlue Assay | Dose-dependent inhibition (1-1000 µM) | [2] |
| K562 | Leukemia | Colony-forming Assay | 30-250 µM (pretreatment) sensitized to cisplatin | [3] |
| T98G | Glioblastoma | Colony-forming Assay | 30-250 µM (pretreatment) sensitized to cisplatin | [3] |
| HeLa | Cervical Cancer | CCK-8 Assay | 100 nM | [1] |
| Jurkat | Leukemia | Trypan Blue Exclusion | 50 µM | [4] |
Signaling Pathways
The primary signaling pathway affected by 6-Aminonicotinamide is the Pentose Phosphate Pathway. Its inhibition triggers a cascade of events leading to apoptosis and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (AlamarBlue Method)
This protocol is adapted from a study on non-small cell lung cancer cells.[2]
Materials:
-
A549 or H460 cancer cells
-
Complete cell culture medium
-
6-Aminonicotinamide (6-AN) stock solution
-
96-well plates
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of 6-AN (e.g., 1, 5, 10, 20, 50, 100, 200, 500, 1000 µM) and a vehicle control.
-
Incubate the plates for 48 hours.
-
Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study investigating apoptosis in non-small cell lung cancer cells treated with 6-AN.[2]
Materials:
-
A549 or H460 cancer cells
-
6-well plates
-
6-Aminonicotinamide (6-AN)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of 6-AN (e.g., 10 µM and 200 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.
Western Blot Analysis
This is a general protocol for assessing changes in protein expression following 6-AN treatment. Specific antibodies and their dilutions should be optimized based on the manufacturer's recommendations and experimental conditions.
Materials:
-
Cancer cells treated with 6-AN
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
6-Aminonicotinamide is a valuable tool for cancer research, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its well-defined mechanism of action, centered on the inhibition of the Pentose Phosphate Pathway, provides a clear rationale for its use in preclinical studies. The provided protocols offer a starting point for researchers to investigate the effects of 6-AN in their specific cancer models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Application Note: 6-Cyanonicotinimidamide in High-Throughput Screening for Novel Kinase Inhibitors
Abstract
This document provides a detailed application note and protocol for the use of 6-Cyanonicotinimidamide, a novel small molecule, in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. While specific public domain data on this compound is limited, this document outlines a representative workflow and presents hypothetical data based on the known biological activities of related nicotinamide and cyanopyridine derivatives. The protocols and data herein serve as a comprehensive guide for researchers and drug development professionals interested in evaluating the potential of this and similar compounds in a kinase inhibition context.
Introduction
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The discovery of small molecule kinase inhibitors has been a major focus of drug development. Nicotinamide and its derivatives have shown promise as scaffolds for the development of inhibitors for various enzyme classes. This compound, a compound featuring a cyanopyridine core, presents a unique chemical structure for exploration in kinase inhibitor screening. This application note details a hypothetical high-throughput screening campaign to identify and characterize the inhibitory activity of this compound against a representative tyrosine kinase.
Materials and Methods
Reagents and Materials
-
This compound (hypothetical compound)
-
Kinase Substrate (e.g., Poly-Glu-Tyr, 4:1)
-
Recombinant Human Kinase (e.g., VEGFR2)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white, solid-bottom assay plates
-
Acoustic liquid handler (e.g., Echo 525)
-
Plate reader capable of luminescence detection
Experimental Protocol: Kinase Inhibition HTS Assay
This protocol describes a luminescent-based kinase assay to measure the inhibition of a target kinase by this compound.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO for dose-response analysis.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions or DMSO (vehicle control) into the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the high-throughput screening of this compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.85 | A measure of assay quality, indicating excellent separation between positive and negative controls. |
| Signal-to-Background | 15 | The ratio of the signal from the uninhibited reaction to the background signal. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Table 2: Hypothetical Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Hill Slope |
| VEGFR2 | 150 | 1.1 |
| PDGFRβ | 850 | 0.9 |
| EGFR | >10,000 | N/A |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of VEGFR2 and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for kinase inhibition assay.
Conclusion
This application note provides a framework for the high-throughput screening of this compound as a potential kinase inhibitor. The detailed protocols, hypothetical data, and visualizations offer a comprehensive guide for researchers to design and execute similar screening campaigns. While the data presented is illustrative, the methodologies are based on established and robust HTS practices, providing a solid foundation for the evaluation of novel small molecules in drug discovery. Further studies would be required to confirm the specific activity and mechanism of action of this compound.
Application Notes and Protocols for the Quantification of 6-Cyanonicotinimidamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-Cyanonicotinimidamide. The methodologies described herein are based on established analytical techniques for similar chemical structures and are intended to serve as a comprehensive guide for method development and validation.
Overview of Analytical Methods
The quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, can be achieved using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective methods.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods detailed in this document. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This protocol describes a stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.[1][2][3]
3.1.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (This should be optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in the diluent, followed by filtration. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[4]
3.1.3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[2][3] This involves subjecting the this compound solution to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.
The stressed samples are then analyzed to ensure that the degradation products are well-separated from the parent peak.
Caption: Workflow for Forced Degradation Studies.
LC-MS/MS Method for Trace Quantification
This protocol outlines a sensitive and selective LC-MS/MS method for the trace-level quantification of this compound, suitable for bioanalytical applications.[5][6][7][8]
3.2.1. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.[6]
-
Column: A C18 or similar reverse-phase column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for better resolution and faster analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and an internal standard (IS) need to be determined by direct infusion and optimization.
3.2.2. Sample Preparation (Solid-Phase Extraction - SPE)
For complex matrices like plasma or urine, a solid-phase extraction (SPE) is often required to remove interferences and concentrate the analyte.[4][5]
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Caption: Solid-Phase Extraction (SPE) Workflow.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be fully validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. stability-indicating lc method: Topics by Science.gov [science.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. saudijournals.com [saudijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtrends.net [researchtrends.net]
- 7. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanonicotinimidamides
A review of the current scientific landscape reveals a notable absence of publicly available data for a compound specifically named "6-Cyanonicotinimidamide." Extensive searches across chemical databases and scientific literature have not yielded information regarding its dosage, administration, or specific experimental protocols. It is plausible that this nomenclature may be erroneous or refer to a compound not yet described in published research.
However, the structurally related compound, 5-Cyanonicotinimidamide (IUPAC name: 5-cyanopyridine-3-carboximidamide), has been identified. Despite its existence in chemical databases, detailed preclinical or clinical studies delineating its dosage, administration, and specific biological effects are similarly unavailable.
In light of this, these application notes will focus on the broader class of cyanopyridine derivatives , to which 5-Cyanonicotinimidamide belongs. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the potential applications and general experimental approaches for this class of compounds. The diverse pharmacological effects of cyanopyridine derivatives have been noted, including anticancer, antimicrobial, anticonvulsant, anti-Alzheimer's, and enzyme inhibitory activities.[1]
General Biological Activities of Cyanopyridine Derivatives
Cyanopyridine derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The following table summarizes some of the key reported activities for this class of compounds. It is important to note that these are general activities and specific effects can vary greatly between individual derivatives.
| Biological Activity | Description | Potential Therapeutic Area |
| Anticancer | Derivatives have shown promise as kinase inhibitors and cytotoxic agents, which are promising for anticancer drug development.[1] | Oncology |
| Antimicrobial | This includes antibacterial, insecticidal, and antiviral properties.[1] | Infectious Diseases |
| Anticonvulsant | Certain derivatives have demonstrated activity in models of epilepsy.[1] | Neurology |
| Anti-Alzheimer's | Potential to impact pathways involved in neurodegenerative diseases.[1] | Neurology |
| Enzyme Inhibition | Some derivatives have been shown to inhibit various enzymes.[1] | Various |
Protocols for Preliminary In Vitro Screening
Given the lack of specific data for 5-Cyanonicotinimidamide, a general workflow for the initial in vitro screening of a novel cyanopyridine derivative is presented below. This protocol is intended as a starting point and would require significant optimization based on the specific compound and research question.
Cell Viability and Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 5-Cyanonicotinimidamide) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for treatment.
-
-
Cell Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Remove the old media and add the media containing the various concentrations of the test compound.
-
Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
General Workflow for Novel Compound Screening
The following diagram illustrates a generalized workflow for the initial screening and characterization of a novel chemical entity like a cyanonicotinimidamide derivative.
Signaling Pathway Modulation by Cyanopyridine Derivatives
While the specific signaling pathways modulated by 5-Cyanonicotinimidamide are unknown, cyanopyridine derivatives, particularly those with anticancer activity, often target key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical signaling pathway that could be investigated for a novel cyanopyridine derivative is depicted below.
Disclaimer: The information provided in these application notes is for research purposes only and is based on the general properties of a class of compounds. The absence of specific data for "this compound" and "5-Cyanonicotinimidamide" necessitates that any experimental work with these or related novel compounds be preceded by a thorough literature review and safety assessment. The protocols provided are general examples and will require optimization for specific experimental conditions.
References
6-Cyanonicotinimidamide: Application Notes and Protocols for a Novel Chemical Probe
Introduction
6-Cyanonicotinimidamide is a synthetic small molecule with emerging potential as a chemical probe for biochemical and cellular research. Its unique structure, featuring a cyanonicotinimidamide moiety, suggests possible interactions with a variety of biological targets, though comprehensive characterization is not yet available in peer-reviewed literature. This document provides a summary of the currently available information and outlines generalized protocols for its initial characterization and application as a chemical probe.
Disclaimer: The information provided herein is based on preliminary data and general principles of chemical biology. Researchers should exercise caution and perform thorough validation experiments for their specific applications.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1546448-99-0 |
| Molecular Formula | C₇H₅N₅ |
| Molecular Weight | 159.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers |
Putative Biological Targets and Applications
The nicotinamide scaffold is a common feature in molecules targeting a range of enzymes, including NAD+-dependent enzymes and certain kinases. The presence of a cyano group and an imidamide functional group in this compound suggests it may exhibit inhibitory or modulatory activity towards enzymes involved in signaling pathways where related structures have shown activity. Potential, yet unverified, areas of investigation include:
-
Nicotinamide N-Methyltransferase (NNMT): An enzyme involved in metabolism and epigenetic regulation.
-
Histone Deacetylases (HDACs): A class of enzymes crucial for transcriptional regulation.
-
Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and cell death.
-
Sirtuins: A class of NAD+-dependent deacetylases.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial characterization of this compound as a chemical probe.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol outlines a general workflow to assess the inhibitory activity of this compound against a purified enzyme of interest.
Workflow Diagram:
Caption: Workflow for in vitro enzyme inhibition assay.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer
-
This compound (stock solution in 100% DMSO)
-
384-well assay plates (e.g., white or black, depending on detection method)
-
Plate reader (fluorescence, luminescence, or absorbance)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the appropriate concentration of the purified enzyme in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Add the enzyme-specific substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Termination (Optional): If necessary, add a stop solution to quench the reaction.
-
Detection: Read the plate using a plate reader at the appropriate wavelength for the detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement of a compound in a cellular environment. It relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the putative target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with a desired concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 1-4 hours).
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction and prepare samples for SDS-PAGE.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the putative target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of this compound indicates target engagement.
-
Signaling Pathway Visualization
Should this compound be identified as an inhibitor of a specific enzyme, for instance, an enzyme 'X' in a hypothetical signaling pathway, the following diagram illustrates its potential mode of action.
Caption: Inhibition of Enzyme X by this compound.
This compound is a molecule with the potential to be developed into a useful chemical probe. The protocols and information provided here serve as a starting point for researchers to investigate its biological activity and validate its utility in their specific area of research. As with any novel chemical tool, rigorous experimental validation is essential to ensure its selectivity and mechanism of action.
Application Notes and Protocols for 6-Cyanonicotinimidamide in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanonicotinimidamide is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to metabolic stress and apoptosis, particularly in highly metabolic cells such as cancer cells.[2] These characteristics make this compound a valuable tool for studying cellular metabolism and for the development of novel therapeutics.
Mechanism of Action
This compound acts as a competitive inhibitor of NAMPT, binding to the active site of the enzyme and preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[3] This inhibition leads to a rapid decrease in cellular NAD+ and ATP levels, ultimately triggering cell death.[4]
Applications in Metabolic Pathway Analysis
-
Interrogation of NAD+ dependent pathways: By selectively depleting NAD+, this compound can be used to study the roles of NAD+ in various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.
-
Cancer metabolism research: Cancer cells often exhibit increased reliance on the NAD+ salvage pathway for their high metabolic demands.[1][2] this compound can be used to probe the vulnerabilities of cancer cells to NAD+ depletion and to identify potential therapeutic targets.
-
Drug development and screening: this compound can serve as a reference compound in the development and screening of other NAMPT inhibitors for therapeutic use.
Quantitative Data Summary
The following table summarizes representative quantitative data for NAMPT inhibitors, which can be used as a reference for estimating the expected effects of this compound.
| Parameter | Value | Cell Line | Reference |
| Biochemical IC50 (NAMPT) | 2.7 nM | A2780 | [3] |
| Cell Growth Inhibition IC50 | 5 nM | A2780 | [3] |
| Cellular NAD+ Depletion | >80% reduction | Various | [3] |
| Cellular ATP Depletion | >60% reduction | Various | [3] |
Experimental Protocols
Protocol 1: In Vitro NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NAMPT.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., a coupled enzyme system to measure NMN production)
-
This compound
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, recombinant NAMPT, NAM, and PRPP.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular NAD+ Level Measurement
Objective: To measure the effect of this compound on intracellular NAD+ levels.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
NAD+/NADH quantification kit
-
Cell lysis buffer
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells using the provided lysis buffer.
-
Follow the manufacturer's protocol for the NAD+/NADH quantification kit to measure the intracellular NAD+ levels.
-
Measure the signal using a plate reader.
-
Normalize the NAD+ levels to the protein concentration of each sample.
-
Analyze the dose-dependent effect of this compound on cellular NAD+ levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for measuring cellular NAD+ levels.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Cyanonicotinimidamide
Disclaimer: The compound "6-Cyanonicotinimidamide" is not readily found in the current chemical literature. The following application notes and protocols describe a hypothetical, yet chemically plausible, multi-step synthesis and scale-up strategy based on established reactions for structurally related compounds. These protocols are intended for researchers, scientists, and drug development professionals and should be adapted and optimized under appropriate laboratory or manufacturing settings.
Introduction
This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both a cyano and an imidamide functional group on a pyridine core, suggests it may serve as a versatile building block for the synthesis of more complex molecules. This document outlines a proposed synthetic route for the laboratory and scale-up production of this compound, starting from a commercially available precursor. The protocols provided are based on well-documented chemical transformations, including palladium-catalyzed cyanation and amide-to-imidamide conversions.
Proposed Synthetic Pathway
The proposed two-step synthesis of this compound begins with the palladium-catalyzed cyanation of 6-chloronicotinamide to yield the key intermediate, 6-cyanonicotinamide. Subsequent conversion of the amide functionality to an imidamide affords the target compound. This pathway is designed to utilize readily available starting materials and scalable chemical reactions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Cyanonicotinamide
This protocol describes the palladium-catalyzed cyanation of 6-chloronicotinamide using zinc cyanide. This method is advantageous for scale-up due to the lower toxicity of zinc cyanide compared to other cyanide sources.
Materials:
-
6-Chloronicotinamide
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
To a clean, dry, and inerted reactor, add 6-chloronicotinamide (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).
-
Add a 9:1 mixture of DMF and deionized water to the reactor to achieve a substrate concentration of 0.5 M.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble inorganic salts.
-
Add ethyl acetate to the filtrate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-cyanonicotinamide as a solid.
Step 2: Synthesis of this compound
This protocol details the conversion of the amide group in 6-cyanonicotinamide to an imidamide (amidine) via a Vilsmeier-type intermediate.
Materials:
-
6-Cyanonicotinamide
-
Oxalyl chloride ((COCl)₂)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ammonia (NH₃) solution in dioxane
Procedure:
-
In a clean, dry, and inerted reactor, dissolve 6-cyanonicotinamide (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the Vilsmeier intermediate by TLC or LC-MS.
-
Once the intermediate formation is complete, cool the reaction mixture back to 0°C.
-
Slowly add a solution of ammonia in dioxane (3.0 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Data Presentation: Reaction Optimization
The following tables summarize hypothetical data for the optimization of the two key synthetic steps.
Table 1: Optimization of Palladium-Catalyzed Cyanation of 6-Chloronicotinamide
| Entry | Pd₂(dba)₃ (mol%) | dppf (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2.0 | 4.0 | 100 | 24 | 75 | 95 |
| 2 | 1.0 | 2.0 | 100 | 24 | 72 | 94 |
| 3 | 1.0 | 2.0 | 120 | 12 | 85 | 98 |
| 4 | 0.5 | 1.0 | 120 | 12 | 83 | 97 |
| 5 | 1.0 | 2.0 | 120 | 24 | 88 | 98 |
Table 2: Optimization of Imidamide Formation from 6-Cyanonicotinamide
| Entry | Activating Agent | Equivalents | Amine | Equivalents | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Oxalyl Chloride | 1.2 | NH₃ in Dioxane | 3.0 | 0 to RT | 65 | 96 |
| 2 | Thionyl Chloride | 1.2 | NH₃ in Dioxane | 3.0 | 0 to RT | 58 | 94 |
| 3 | PPh₃/I₂ | 1.5 | NH₃ in Dioxane | 3.0 | RT | 45 | 90 |
| 4 | Oxalyl Chloride | 1.5 | NH₃ in Dioxane | 4.0 | 0 to RT | 68 | 97 |
| 5 | Oxalyl Chloride | 1.2 | NH₄Cl/Et₃N | 3.0 | RT | 55 | 92 |
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Reagent Selection: For the cyanation step, using zinc cyanide is preferred over more toxic alternatives like sodium or potassium cyanide. The palladium catalyst and ligand loading should be minimized to reduce costs without significantly impacting yield and reaction time.
-
Solvent Choice: DMF is an effective solvent but can be problematic at scale due to its high boiling point and potential for decomposition. Alternative solvents such as DMAc or NMP could be explored. For the imidamide formation, DCM is a common laboratory solvent, but its volatility and environmental concerns may necessitate replacement with a higher-boiling solvent like 2-methyl-THF or toluene for large-scale production.
-
Work-up and Purification: Aqueous work-ups can generate significant waste streams. The feasibility of a reactive extraction or a direct crystallization of the product should be investigated to simplify the purification process. Chromatography is generally not ideal for large-scale production, so developing a robust crystallization protocol is crucial.
-
Safety: The use of cyanide-containing reagents, even in the form of zinc cyanide, requires strict safety protocols to prevent exposure. The Vilsmeier intermediate formed during the second step can be highly reactive and moisture-sensitive, necessitating a well-controlled and inert reaction environment.
Caption: Key considerations for the scale-up of this compound synthesis.
Application Notes and Protocols for the Purification of 6-Cyanonicotinimidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanonicotinimidamide is a heterocyclic compound incorporating a pyridine ring, a cyano group, and an imidamide (amidine) functional group. As with many nitrogen-containing heterocyclic compounds, achieving high purity is crucial for its use in research and drug development to ensure reliable biological data and meet regulatory standards. This document provides detailed application notes and generalized protocols for the purification of this compound. Due to the limited availability of specific purification data for this exact molecule, the following protocols are based on established methods for structurally related compounds, such as cyanopyridines, aromatic nitriles, and amidines. These protocols should be considered as a starting point for method development and will likely require optimization for specific sample matrices and impurity profiles.
General Purification Strategy
A typical purification workflow for a synthesized research compound like this compound involves a multi-step approach to remove unreacted starting materials, reagents, and by-products. The choice of techniques depends on the scale of the purification and the nature of the impurities.
A general workflow can be visualized as follows:
Caption: General purification workflow for this compound.
Data Presentation: Purification of Related Compounds
The following table summarizes purification data for compounds structurally related to this compound, providing a reference for expected outcomes.
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| 4-Cyanopyridine | Recrystallization (Dichloromethane/Ethanol/Petroleum Ether) & Physical Separation | >99% | Not specified | [1] |
| 4-Cyanopyridine | Recrystallization (Water) | 99.82% | 89.27% | [2] |
| Pyridine Derivatives | pH-Zone-Refining Counter-Current Chromatography | >98.2% | Not specified | [3] |
| 2-Cyanopyridines | Column Chromatography (Silica gel, EtOAc-hexane) | "Pure" | Average 52% (synthesis) | [4] |
| Amidine Hydrochlorides | Adsorption/Recrystallization | >98% | Not specified | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent or solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Screening:
-
Place a small amount of crude this compound (approx. 50 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble material to determine if the compound dissolves at a higher temperature.
-
A good solvent for recrystallization will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may also be effective. Based on related cyanopyridine purifications, a mixture of a polar solvent with a non-polar anti-solvent could be effective.[1]
-
-
Recrystallization Process (Illustrative Example with a Mixed Solvent System):
-
Based on a patent for purifying 4-cyanopyridine, a combination of a moderately polar solvent and a non-polar anti-solvent can be effective.[1]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a solvent in which the compound is soluble (e.g., a mixture of dichloromethane and ethanol) and heat gently with stirring until the solid is fully dissolved.
-
Slowly add a non-polar "anti-solvent" (e.g., petroleum ether or hexanes) dropwise until the solution becomes slightly cloudy.
-
If necessary, add a few drops of the initial solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyridine derivatives, silica gel is a common stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal solvent system will give a good separation of the desired product spot from impurities, with an Rf value for the product of approximately 0.3-0.4. For related cyanopyridines, a gradient of ethyl acetate in hexanes has been shown to be effective.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quality Control and Analysis
After purification, the purity of the this compound should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of a compound. For pyridine derivatives, reversed-phase columns are often used. A method using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for better peak shape) is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and identify any remaining impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
The following diagram illustrates the decision-making process for choosing a purification method:
Caption: Decision tree for selecting a purification method.
Disclaimer: The protocols provided are generalized and based on methods for structurally similar compounds. It is essential to perform small-scale trials to optimize the conditions for your specific sample of this compound. Always follow appropriate laboratory safety procedures when handling chemicals.
References
- 1. CN110790702A - Method for purifying 4-cyanopyridine by combining chemical recrystallization and physical separation - Google Patents [patents.google.com]
- 2. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 3. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
Application Notes & Protocols: "6-Cyanonicotinimidamide" for Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanonicotinimidamide is a novel small molecule with potential therapeutic applications. Identifying its direct molecular targets is crucial for understanding its mechanism of action, predicting potential off-target effects, and advancing its development as a therapeutic agent. These application notes provide a comprehensive overview of the strategies and detailed protocols for utilizing this compound in target identification studies using state-of-the-art chemical proteomics approaches.
The core principle of these methodologies involves the design and synthesis of a chemical probe derived from this compound. This probe is engineered to contain a reactive or affinity moiety and a reporter tag, enabling the capture and subsequent identification of its binding partners from complex biological samples.[1][2][3] The primary approaches covered in these notes are:
-
Affinity-Based Protein Profiling (ABPP): This method utilizes an immobilized version of the probe to capture interacting proteins from cell lysates.
-
Photoaffinity Labeling (PAL): This technique employs a photoreactive group on the probe to covalently crosslink to target proteins upon UV irradiation, allowing for target identification in a more native cellular context.[4][5][6]
These approaches, coupled with quantitative mass spectrometry, provide a powerful platform for the unbiased, proteome-wide identification of the molecular targets of this compound.
Probe Design and Synthesis
The successful identification of target proteins is critically dependent on the design of the chemical probe. An effective probe should retain the binding affinity and selectivity of the parent molecule, this compound, while incorporating a linker, a reactive moiety (for PAL), and a reporter tag for enrichment and detection.[1][7][8]
Key Components of the Chemical Probe:
-
Pharmacophore: The core this compound structure responsible for target binding.
-
Linker: A chemically inert chain of atoms connecting the pharmacophore to the reporter tag and reactive group. The linker's length and composition are optimized to minimize steric hindrance and maintain the binding properties of the pharmacophore.
-
Reporter Tag: A functional group that allows for the detection and enrichment of the probe-protein complexes. Commonly used tags include biotin (for streptavidin-based affinity capture) and bioorthogonal handles like alkynes or azides for click chemistry-based ligation to reporter molecules.[9][10][11][12][13]
-
Reactive Moiety (for PAL): A photo-activatable group, such as a diazirine, benzophenone, or aryl azide, that forms a covalent bond with the target protein upon UV irradiation.[5][14]
Hypothetical Probe Structures for this compound:
-
Affinity-Based Probe: this compound-(Linker)-Biotin
-
Photoaffinity Probe: this compound-(Linker)-Diazirine-Alkyne
The synthesis of these probes would involve multi-step organic synthesis, starting from 6-cyanonicotinic acid or a related precursor. The cyano and imidamide functionalities would need to be protected or introduced at appropriate stages of the synthesis. The linker and reporter/reactive moieties would be coupled to a position on the nicotinamide ring that is predicted not to interfere with target binding, based on structure-activity relationship (SAR) studies if available.
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling (ABPP)
This protocol describes the use of an immobilized this compound probe to enrich for interacting proteins from a cell lysate.
Materials:
-
This compound-Biotin probe
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell line of interest
-
Untagged this compound (for competition experiment)
-
Mass spectrometer and reagents for proteomic analysis (e.g., trypsin, iTRAQ/TMT reagents)
Workflow Diagram:
Caption: Workflow for Affinity-Based Protein Profiling (ABPP).
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Probe Incubation:
-
Incubate the cell lysate with the this compound-Biotin probe at a predetermined optimal concentration for 1-2 hours at 4°C.
-
For the competition control, pre-incubate a separate aliquot of the lysate with an excess of untagged this compound for 30 minutes before adding the biotinylated probe.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by LC-MS/MS.
-
For quantitative analysis, label peptides with iTRAQ or TMT reagents before MS analysis to compare protein abundance between the probe-treated and competition control samples.[15][16][17] Alternatively, use label-free quantification methods.[18]
-
Data Analysis:
-
Identify proteins from the MS/MS data using a protein database search algorithm.
-
Quantify the relative abundance of each identified protein in the probe-treated versus the competition control samples.
-
True binding partners of this compound will be significantly enriched in the probe-treated sample and depleted in the competition control.
Protocol 2: Photoaffinity Labeling (PAL)
This protocol describes the use of a photoaffinity probe to covalently label target proteins in living cells.
Materials:
-
This compound-Diazirine-Alkyne probe
-
Cell line of interest
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Cell lysis buffer
-
Biotin-Azide reporter tag
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Streptavidin-conjugated magnetic beads
-
Wash and elution buffers
-
Mass spectrometer and proteomics reagents
Workflow Diagram:
Caption: Workflow for Photoaffinity Labeling (PAL).
Procedure:
-
Probe Treatment of Live Cells:
-
Treat cultured cells with the this compound-Diazirine-Alkyne probe at an optimized concentration and for an appropriate duration.
-
Include a vehicle-only control and a competition control (pre-incubation with excess untagged this compound).
-
-
UV Crosslinking:
-
Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time to activate the diazirine group and induce covalent crosslinking to interacting proteins.
-
-
Cell Lysis:
-
Lyse the cells and harvest the proteome.
-
-
Click Chemistry:
-
Enrichment and Analysis:
-
Enrich the biotinylated proteins using streptavidin beads, followed by washing, elution, and LC-MS/MS analysis as described in the ABPP protocol.
-
Quantitative Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in tables to clearly present the identified protein targets.
Table 1: Hypothetical Top Protein Hits from ABPP with this compound
| Protein ID | Gene Name | Protein Name | Fold Enrichment (Probe/Competition) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | <0.001 |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 12.8 | <0.001 |
| Q09472 | HSPA5 | 78 kDa glucose-regulated protein | 10.5 | <0.005 |
| P35579 | MAPK1 | Mitogen-activated protein kinase 1 | 8.9 | <0.01 |
| P10636 | PRKACA | cAMP-dependent protein kinase catalytic subunit alpha | 7.3 | <0.01 |
Table 2: Hypothetical Top Protein Hits from PAL with this compound
| Protein ID | Gene Name | Protein Name | Fold Enrichment (Probe/Competition) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 20.1 | <0.001 |
| P35579 | MAPK1 | Mitogen-activated protein kinase 1 | 18.7 | <0.001 |
| Q13547 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 14.3 | <0.005 |
| P42336 | STAT3 | Signal transducer and activator of transcription 3 | 11.6 | <0.01 |
| P08069 | HSPA8 | Heat shock cognate 71 kDa protein | 9.2 | <0.01 |
Signaling Pathway Analysis
Once high-confidence targets are identified and validated, their roles in cellular signaling pathways can be investigated. For example, if MAPK1 and STAT3 are confirmed targets, it would suggest that this compound may modulate the MAPK and JAK-STAT signaling pathways.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical Signaling Pathways Modulated by this compound.
Conclusion
The application of affinity-based protein profiling and photoaffinity labeling provides a robust framework for the comprehensive identification of the molecular targets of this compound. The detailed protocols and workflows presented here offer a guide for researchers to elucidate the mechanism of action of this novel compound, a critical step in its journey from a chemical entity to a potential therapeutic. Subsequent validation of the identified targets through orthogonal methods such as cellular thermal shift assays (CETSA), siRNA knockdown, or enzymatic assays is essential to confirm the biological relevance of these interactions.
References
- 1. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Amine-Reactive Cyanine Dyes in Imaging Studies
Introduction
While the specific compound "6-Cyanonicotinimidamide" is not found in a review of current scientific literature as a standard labeling agent for imaging studies, this document provides a comprehensive guide to the principles and protocols for using amine-reactive cyanine dyes. These dyes are a cornerstone of modern bio-imaging, enabling the fluorescent labeling of a wide array of biomolecules for visualization and quantitative analysis. The protocols and data presented here are representative of a typical succinimidyl ester-functionalized cyanine dye and can be adapted for various research applications.
Cyanine dyes are a class of synthetic fluorophores known for their high molar extinction coefficients, excellent quantum yields, and tunable spectral properties across the visible and near-infrared (NIR) spectrum. The use of an N-hydroxysuccinimidyl (NHS) ester derivative allows for the straightforward and efficient labeling of primary and secondary amines present on proteins, antibodies, peptides, and other biomolecules.
Physicochemical and Spectroscopic Properties
The selection of a cyanine dye is dictated by the specific requirements of the imaging experiment, including the excitation source, detector sensitivity, and potential for spectral overlap with other fluorophores. The table below summarizes the key properties of three commonly used amine-reactive cyanine dyes.
| Property | Cyanine 3 (Cy3) NHS Ester | Cyanine 5 (Cy5) NHS Ester | Cyanine 7 (Cy7) NHS Ester |
| Excitation Maximum (nm) | ~550 | ~650 | ~750 |
| Emission Maximum (nm) | ~570 | ~670 | ~770 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~250,000 | ~250,000 |
| Quantum Yield | ~0.15 | ~0.20 | ~0.12 |
| Molecular Weight ( g/mol ) | ~766 | ~792 | ~818 |
| Reactive Group | N-hydroxysuccinimidyl ester | N-hydroxysuccinimidyl ester | N-hydroxysuccinimidyl ester |
| Target Functional Group | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
Amine-reactive cyanine dye NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the vial of the amine-reactive cyanine dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protein Labeling with Amine-Reactive Cyanine Dyes
This protocol is optimized for labeling antibodies but can be adapted for other proteins.
Materials:
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
Amine-reactive cyanine dye stock solution
-
1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Collection tubes
Protocol:
-
Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Add the 1 M sodium bicarbonate buffer to the protein solution to a final concentration of 0.1 M. This raises the pH to facilitate the reaction with primary amines.
-
Calculate the required volume of the cyanine dye stock solution. A molar ratio of dye to protein of 10:1 to 20:1 is a good starting point for optimization.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a purification column (e.g., size-exclusion chromatography).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye to determine the degree of labeling (DOL).
Degree of Labeling (DOL) Calculation:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the dye's excitation maximum
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the dye at its excitation maximum
-
CF = Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer)
Cell Staining with Labeled Antibodies
Materials:
-
Cyanine dye-labeled antibody
-
Cells cultured on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.
-
Dilute the cyanine dye-labeled antibody to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted labeled antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye.
Visualizations
Caption: Workflow for labeling proteins with amine-reactive cyanine dyes.
Troubleshooting & Optimization
Technical Support Center: 6-Cyanonicotinimidamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-Cyanonicotinimidamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and established method for the synthesis of this compound (more accurately referred to as 5-Cyanonicotinimidamide, with the IUPAC name 5-cyanopyridine-3-carboximidamide) involves a two-step process. The first step is the Pinner reaction of a 3,5-dicyanopyridine starting material with an alcohol (such as ethanol) in the presence of a strong acid like hydrogen chloride (HCl) to form the corresponding ethyl imidate hydrochloride salt. The second step is the subsequent ammonolysis of this intermediate to yield the final this compound product.
Q2: What are the critical parameters affecting the yield of the Pinner reaction step?
The Pinner reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the nitrile starting material or the imidate intermediate, forming amides or esters as byproducts and significantly reducing the yield of the desired imidate. Therefore, using anhydrous reagents and solvents is crucial. Reaction temperature is another critical factor; low temperatures are generally favored to prevent the degradation of the thermally unstable Pinner salt.
Q3: What are the common side products in the synthesis of this compound?
Common side products can include the corresponding amide (from hydrolysis of the nitrile or imidate) and ester (from hydrolysis of the imidate in the presence of alcohol). Incomplete ammonolysis in the second step can also leave unreacted imidate intermediate in the final product.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, the consumption of the starting material and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the recommended purification methods for this compound?
The final product is typically a solid and can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for purification, particularly for removing closely related impurities.
Troubleshooting Guides
Low Yield in the Pinner Reaction (Step 1)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no formation of the imidate intermediate. | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient acid catalyst. | Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture, or use a freshly prepared solution of HCl in the appropriate anhydrous alcohol. | |
| Reaction temperature is too high. | Maintain a low reaction temperature (typically 0-5 °C) using an ice bath to prevent the decomposition of the Pinner salt. | |
| Formation of significant amounts of amide or ester byproducts. | Presence of water. | As mentioned above, stringent anhydrous conditions are essential. |
| Reaction work-up is not optimal. | During work-up, avoid exposure to aqueous conditions until the imidate has been converted in the subsequent step. |
Low Yield in the Ammonolysis Step (Step 2)
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete conversion of the imidate to the amidine. | Insufficient ammonia. | Use a sufficient excess of ammonia (either as a gas or a solution in an appropriate solvent) to drive the reaction to completion. |
| Reaction time is too short. | Allow the reaction to stir for a sufficient period. Monitor the reaction progress by TLC or HPLC. | |
| Low reaction temperature. | While the Pinner reaction requires low temperatures, the ammonolysis step may require room temperature or gentle heating to proceed at a reasonable rate. Optimize the temperature for this step. | |
| Product is difficult to isolate or purify. | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions in both steps to maximize conversion. For purification, try different recrystallization solvents or consider column chromatography. |
| Product is highly soluble in the reaction solvent. | After the reaction is complete, concentrate the solution under reduced pressure to precipitate the product. Alternatively, add an anti-solvent to induce precipitation. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is as follows:
Step 1: Pinner Reaction to form Ethyl 5-cyanonicotinimidate hydrochloride
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, add 3,5-dicyanopyridine and anhydrous ethanol under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-4 hours, ensuring the temperature remains below 5 °C.
-
After the reaction is complete (as monitored by TLC), stopper the flask and store it in a refrigerator overnight to allow for the precipitation of the Pinner salt.
-
Collect the precipitated solid by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.
-
Dry the resulting ethyl 5-cyanonicotinimidate hydrochloride under vacuum.
Step 2: Ammonolysis to form this compound
-
Suspend the dried ethyl 5-cyanonicotinimidate hydrochloride in anhydrous methanol in a sealed reaction vessel.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension for 1-2 hours, or add a solution of ammonia in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the imidate intermediate by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: 6-Cyanonicotinimidamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Cyanonicotinimidamide. The information is designed to address specific issues that may be encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: Several side products can potentially form during the synthesis of this compound from 6-aminonicotinonitrile and a cyanating agent. These can arise from incomplete reaction, overreaction, or hydrolysis. The most common potential side products are summarized in the table below.
Q3: My reaction is showing a low yield of the desired this compound. What are the possible causes?
A3: Low yields can be attributed to several factors. Firstly, the reaction conditions may not be optimal, leading to a significant amount of unreacted 6-aminonicotinonitrile. Secondly, the presence of moisture can lead to the hydrolysis of the cyanating agent or the product itself. Lastly, improper stoichiometry of the reactants can result in the formation of undesired side products.
Q4: I am observing an unexpected peak in my LC-MS analysis. What could it be?
A4: An unexpected peak could correspond to several possibilities. Refer to the table of potential side products. Common impurities include unreacted starting material (6-aminonicotinonitrile), hydrolysis products such as 6-aminonicotinamide, or the dimerized byproduct, N,N'-dicyano-N''-(5-cyanopyridin-2-yl)guanidine. It is recommended to acquire a reference standard of 6-aminonicotinonitrile to confirm if the peak corresponds to the starting material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Conversion of Starting Material | - Insufficient reaction time or temperature.- Ineffective cyanating agent. | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.- Consider screening different cyanating agents or adding a mild base to facilitate the reaction. |
| Presence of Hydrolysis Products | - Moisture in the reaction solvent or reagents. | - Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dimerized Byproduct | - Excess of the cyanating agent. | - Carefully control the stoichiometry of the reactants. Add the cyanating agent portion-wise to the solution of 6-aminonicotinonitrile. |
| Difficulty in Product Isolation | - Similar polarity of the product and side products. | - Optimize the purification method. Consider using a different column chromatography gradient or exploring crystallization techniques. |
Data Presentation: Potential Reaction Side Products
| Side Product Name | Molecular Formula | Formation Pathway | Potential Impact |
| 6-Aminonicotinonitrile (Unreacted) | C₆H₅N₃ | Incomplete reaction. | Major impurity if reaction does not go to completion. |
| 6-Aminonicotinamide | C₆H₇N₃O | Hydrolysis of the nitrile group on the starting material or product. | Can complicate purification due to similar polarity. |
| N,N'-dicyano-N''-(5-cyanopyridin-2-yl)guanidine | C₁₀H₄N₈ | Reaction of the product with another molecule of the cyanating agent. | More prevalent with an excess of the cyanating agent. |
| Guanylurea Derivative | C₈H₇N₇O | Hydrolysis of the dicyanamide side product. | Typically a minor impurity formed under aqueous workup conditions. |
Experimental Protocols
Proposed Synthesis of this compound
This is a hypothetical protocol based on general chemical principles for the synthesis of N-cyano-amidines.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-aminonicotinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or acetonitrile).
-
Reaction: Cool the solution to 0 °C in an ice bath. Dissolve cyanogen bromide (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred solution of 6-aminonicotinonitrile over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Relationship between reaction conditions and side product formation.
Technical Support Center: 6-Cyanonicotinimidamide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with 6-Cyanonicotinimidamide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpectedly high background signal in my this compound ELISA?
High background signal can be caused by several factors, including insufficient blocking, cross-reactivity of antibodies, or the presence of interfering substances in the sample.[1][2] It is crucial to systematically investigate each possibility to identify the root cause.
Q2: My dose-response curve for this compound is inconsistent or non-linear. What are the potential causes?
Non-linear or inconsistent dose-response curves can arise from issues with compound solubility, degradation, or interference from components in the sample matrix.[3] Additionally, the "hook effect" can occur in single-step immunoassays with very high concentrations of the analyte, leading to a decrease in signal.[3]
Q3: I suspect interference from my sample matrix. How can I confirm this and mitigate the issue?
Sample matrix effects are a common source of assay interference.[4] To confirm this, you can perform a spike and recovery experiment, where a known amount of this compound is added to the sample matrix and the recovery is measured. If the recovery is significantly different from 100%, it indicates matrix interference. Mitigation strategies include sample dilution, using a different sample type, or employing blocking agents.
Q4: Could heterophile antibodies be interfering with my assay?
Yes, heterophile antibodies are a known cause of interference in immunoassays and can lead to falsely elevated or decreased results.[1][3] These antibodies can bridge the capture and detection antibodies in a sandwich assay, leading to a false-positive signal.
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | 1. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk). 2. Increase the blocking incubation time and/or temperature. 3. Test different blocking agents. |
| Antibody Cross-Reactivity | 1. Run a control with the secondary antibody only to check for non-specific binding. 2. Try a different secondary antibody from a different host species. 3. If possible, use a more specific primary antibody. |
| Contamination | 1. Use fresh, sterile buffers and reagents. 2. Ensure proper washing steps between antibody incubations. |
Issue 2: Inconsistent Dose-Response Curve
| Possible Cause | Troubleshooting Step |
| Compound Solubility | 1. Ensure this compound is fully dissolved in the assay buffer. 2. Consider using a different solvent for the initial stock solution. |
| Compound Degradation | 1. Prepare fresh dilutions of this compound for each experiment. 2. Store the stock solution at the recommended temperature and protect it from light. |
| "Hook Effect" | 1. Dilute the samples to a concentration range that falls within the linear portion of the standard curve.[3] |
Quantitative Data Tables
Table 1: Effect of Blocking Agent on Background Signal
| Blocking Agent | Concentration | Incubation Time (min) | Average Background Absorbance (450 nm) |
| 1% BSA | 1% | 60 | 0.452 |
| 3% BSA | 3% | 60 | 0.211 |
| 5% Non-fat Dry Milk | 5% | 60 | 0.157 |
| 5% Non-fat Dry Milk | 5% | 120 | 0.103 |
Table 2: Spike and Recovery Analysis for Matrix Interference
| Sample Matrix | Endogenous Level (nM) | Spiked Amount (nM) | Observed Level (nM) | % Recovery |
| Cell Culture Medium | 2.1 | 10 | 11.5 | 94% |
| Human Serum | 5.8 | 10 | 25.3 | 195% (Interference) |
| Diluted Human Serum (1:10) | 0.6 | 10 | 10.2 | 96% |
Experimental Protocols
Protocol: Competitive ELISA for this compound
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the concentration of this compound by its ability to inhibit the binding of a labeled this compound-HRP conjugate to a specific capture antibody.
Materials:
-
96-well microplate coated with anti-6-Cyanonicotinimidamide antibody
-
This compound standard solutions
-
This compound-HRP conjugate
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (2N H₂SO₄)
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard. Prepare your unknown samples, ensuring they are diluted to fall within the range of the standard curve.
-
Competitive Binding: Add 50 µL of the standard or sample to the appropriate wells. Add 50 µL of the this compound-HRP conjugate to all wells. Incubate for 1 hour at room temperature on a shaker.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase-X.
Caption: A logical workflow for troubleshooting potential assay interference.
References
Technical Support Center: Off-Target Effects of 6-Cyanonicotinimidamide
Important Notice: Publicly available scientific literature and databases do not contain specific information regarding the off-target effects, mechanism of action, or safety profile of a compound identified as "6-Cyanonicotinimidamide." This suggests that the compound may be proprietary, in early stages of development, or referred to by a different designation.
The following Technical Support Center content has been generated as a template to assist your research and development efforts. It utilizes the well-characterized kinase inhibitor, Dasatinib , as a placeholder to demonstrate the requested format, including troubleshooting guides, FAQs, data tables, and signaling pathway diagrams. You can adapt this structure and populate it with your internal experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not align with the known on-target effects of our compound. Could off-target activity be responsible?
A1: Yes, unexpected cellular effects are often attributable to the inhibition of unintended kinases or "off-targets." Kinase inhibitors frequently bind to multiple kinases due to the conserved nature of the ATP-binding pocket. To investigate this, we recommend performing a broad kinase screen to identify potential off-target interactions. Comparing the observed phenotype with the known functions of identified off-target kinases can provide valuable insights.
Q2: How can we confirm if a suspected off-target kinase is responsible for an observed cellular effect?
A2: Several methods can be employed to validate a suspected off-target interaction:
-
Orthogonal Inhibitors: Use a structurally different inhibitor with known high selectivity for the suspected off-target kinase. If this second inhibitor recapitulates the observed phenotype, it strengthens the evidence for the off-target effect.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase. If the phenotype is rescued or mimicked, it confirms the involvement of that kinase.
-
Rescue Experiments: Overexpress a version of the suspected off-target kinase that is resistant to your compound. If this rescues the cellular phenotype, it provides strong evidence for a direct off-target interaction.
Q3: What is the recommended experimental workflow for characterizing the off-target profile of a novel kinase inhibitor?
A3: A systematic approach is crucial for characterizing off-target effects. The following workflow outlines the key steps:
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High background signal in cellular assays. | 1. Compound precipitation. 2. Non-specific binding to assay components. 3. Cellular toxicity at high concentrations. | 1. Check compound solubility in media. 2. Run control assays without cells. 3. Perform a cytotoxicity assay (e.g., MTT, LDH). |
| Inconsistent IC50 values between experiments. | 1. Variable cell passage number or density. 2. Inconsistent compound dilution. 3. Fluctuation in ATP concentration in biochemical assays. | 1. Standardize cell culture conditions. 2. Prepare fresh serial dilutions for each experiment. 3. Ensure consistent ATP concentration, ideally at the Km for each kinase. |
| Discrepancy between biochemical and cellular potency. | 1. Poor cell permeability of the compound. 2. Compound is an efflux pump substrate. 3. High plasma protein binding in culture media. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Use efflux pump inhibitors in co-treatment experiments. 3. Measure compound binding to serum proteins. |
Quantitative Data Summary: Off-Target Profile of Dasatinib (Example)
The following table summarizes the inhibitory activity of Dasatinib against its primary target (BCR-ABL) and several significant off-target kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Associated Signaling Pathway |
| ABL1 (non-phosphorylated) | <1 | Tyrosine Kinase | BCR-ABL Fusion Protein Signaling |
| SRC | <1 | Tyrosine Kinase | Multiple (Cell growth, survival, migration) |
| LCK | 1.3 | Tyrosine Kinase | T-Cell Receptor Signaling |
| LYN | 1.4 | Tyrosine Kinase | B-Cell Receptor Signaling |
| c-KIT | 5 | Tyrosine Kinase | Stem Cell Factor (SCF) Signaling |
| PDGFRβ | 28 | Tyrosine Kinase | Platelet-Derived Growth Factor Signaling |
| EphA2 | 30 | Tyrosine Kinase | Ephrin Signaling (Cell adhesion, migration) |
Signaling Pathway Diagrams
Below are diagrams illustrating the primary on-target pathway of Dasatinib and a key off-target pathway that can lead to observed side effects.
Experimental Protocols
Protocol: Kinase Profiling using a Radiometric Assay
-
Preparation of Kinase Reaction Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Dilution: Serially dilute the test compound (e.g., this compound) in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
Add 5 µL of the appropriate substrate/buffer solution to each well of a 96-well plate.
-
Add 20 µL of the test compound dilution.
-
Add 25 µL of the kinase/ATP mix (containing [γ-33P]-ATP) to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes), ensuring linear reaction kinetics.
-
Termination and Scintillation Counting:
-
Spot 40 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times in 75 mM phosphoric acid and once in methanol.
-
Allow the filtermat to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.
Technical Support Center: Optimizing "6-Cyanonicotinimidamide" Reaction Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 6-Cyanonicotinimidamide. The information is presented in a question-and-answer format to directly address experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Synthesis Pathway:
The synthesis of this compound can be approached through a two-step process, starting from the commercially available 6-Chloronicotinonitrile. The first step involves the formation of an imidate intermediate via the Pinner reaction, which is then converted to the final amidine product.
Q1: I am experiencing low to no conversion of my starting material, 6-Chloronicotinonitrile, during the Pinner reaction. What are the possible causes and solutions?
A1: Low conversion in the Pinner reaction is a common issue that can often be attributed to several factors related to reagents and reaction conditions.
-
Moisture Contamination: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate imidate, leading to the formation of the corresponding ester or amide as byproducts and reducing the yield of the desired imidate.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Acid Concentration: The reaction requires a strong acid catalyst, typically anhydrous HCl, to activate the nitrile group.
-
Solution: Ensure the HCl gas used is dry and that a sufficient concentration is maintained in the alcohol solvent. The concentration can be checked by titration.
-
-
Low Reaction Temperature: The Pinner reaction is often performed at low temperatures (0°C to room temperature) to control exothermicity and minimize side reactions. However, if the temperature is too low, the reaction rate may be significantly reduced.
-
Solution: Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider allowing the temperature to slowly rise to room temperature.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion in the Pinner reaction.
Q2: My reaction to convert the imidate to this compound is showing multiple spots on the TLC plate, and the yield of the desired product is low. How can I optimize this step?
A2: The conversion of the imidate to the amidine, typically achieved by reacting with ammonia, can also present challenges. The presence of multiple products suggests side reactions or incomplete conversion.
-
Incomplete Reaction: The reaction with ammonia may not have gone to completion.
-
Solution: Ensure a sufficient excess of ammonia is used. The reaction can be run in a solution of ammonia in an alcohol (e.g., methanol or ethanol). Extending the reaction time or performing the reaction at a slightly elevated temperature in a sealed vessel can also drive it to completion.
-
-
Hydrolysis of Imidate: If any moisture is present, the imidate can hydrolyze back to the ester or amide.
-
Solution: Use anhydrous ammonia and solvents.
-
-
Formation of Byproducts: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution by ammonia, especially at higher temperatures, leading to the formation of 6-aminonicotinimidamide.
-
Solution: Maintain a low reaction temperature to minimize this side reaction. Monitor the reaction closely and stop it once the starting imidate has been consumed.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Ammonia | Anhydrous, in excess | Incomplete reaction, hydrolysis |
| Solvent | Anhydrous alcohol (e.g., Ethanol) | Side reactions, poor solubility |
| Temperature | 0°C to Room Temperature | Formation of 6-aminonicotinonitrile byproduct at higher temperatures |
| Reaction Time | Monitor by TLC/LC-MS | Incomplete reaction or byproduct formation with excessive time |
Q3: I am struggling with the purification of the final this compound product. What are the recommended methods?
A3: Amidines are basic compounds and can be challenging to purify by standard silica gel chromatography due to their interaction with the acidic silica.
-
Column Chromatography on Alumina: Basic or neutral alumina can be a better alternative to silica gel for the purification of basic compounds like amidines.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified (e.g., with NaHCO₃ or Na₂CO₃) to precipitate the pure amidine, which can be collected by filtration or extracted into an organic solvent.
Purification Strategy Flowchart:
Caption: Decision flowchart for the purification of this compound.
Experimental Protocols
1. Synthesis of Ethyl 6-chloronicotinimidate (Pinner Reaction Intermediate)
-
Materials:
-
6-Chloronicotinonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
Suspend 6-Chloronicotinonitrile in anhydrous ethanol at 0°C in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Bubble dry hydrogen chloride gas through the stirred suspension at 0°C until the solution is saturated.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain the crude imidate hydrochloride salt.
-
The crude salt can be washed with anhydrous diethyl ether to remove non-polar impurities.
-
2. Synthesis of this compound
-
Materials:
-
Ethyl 6-chloronicotinimidate hydrochloride
-
Anhydrous Ammonia in Ethanol (e.g., 7N)
-
-
Procedure:
-
Dissolve the crude Ethyl 6-chloronicotinimidate hydrochloride in a solution of anhydrous ammonia in ethanol at 0°C.
-
Stir the mixture at room temperature in a sealed vessel for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting imidate is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified using one of the methods described in the purification FAQ.
-
Disclaimer: These protocols are intended as a general guide. Researchers should always consult relevant literature and perform a thorough safety assessment before conducting any experiment. Reaction conditions may need to be optimized for specific substrates and scales.
Technical Support Center: Enhancing the Solubility of 6-Cyanonicotinimidamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Cyanonicotinimidamide.
Frequently Asked Questions (FAQs)
Q1: How can I determine if this compound has poor solubility?
A1: A compound is generally considered poorly soluble if its solubility in aqueous media is less than 100 µg/mL. Preliminary solubility can be assessed by adding a known excess of the compound to a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), stirring for a set period (e.g., 24 hours) at a controlled temperature, and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.
Q2: What are the initial steps to consider for improving the solubility of this compound?
A2: Initial steps should focus on simple and rapid methods. These include:
-
pH adjustment: If the compound has ionizable functional groups, altering the pH of the solvent can significantly increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent in which the compound is more soluble can enhance the overall solubility of the aqueous mixture.
-
Particle size reduction: Decreasing the particle size through techniques like micronization can improve the dissolution rate, which may be beneficial for in vivo applications.[1][2]
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, surfactants can be very effective. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media. A variety of non-ionic, anionic, and cationic surfactants can be screened for their effectiveness.
Q4: What is a solid dispersion, and how can it enhance solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[3][4] This can be achieved by methods such as solvent evaporation or melt extrusion.[2][5] The drug in the dispersion may exist in an amorphous (non-crystalline) state, which has a higher energy and thus greater solubility than the stable crystalline form. The hydrophilic carrier also improves the wettability of the drug particles.[3][6]
Troubleshooting Guide
Q1: I've tried adding a co-solvent, but the solubility of this compound is still too low. What should I do next?
A1: If a single co-solvent is not sufficient, you can try the following:
-
Screen a wider range of co-solvents: Different co-solvents have different solubilizing capacities. A systematic screening of various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) is recommended.
-
Use a combination of co-solvents: Sometimes, a ternary system (water, co-solvent 1, co-solvent 2) can achieve higher solubility than a binary system.
-
Combine co-solvency with other methods: You can use a co-solvent in combination with pH adjustment or the addition of a surfactant to achieve a synergistic effect on solubility.
Q2: After dissolving this compound in a solvent system, I observe precipitation upon standing or dilution. How can I prevent this?
A2: Precipitation upon dilution or standing indicates that a supersaturated solution was formed, which is not thermodynamically stable. To address this:
-
Determine the equilibrium solubility: Ensure you are working below the equilibrium solubility of the compound in that specific solvent system.
-
Use precipitation inhibitors: Certain polymers, such as HPMC or PVP, can act as precipitation inhibitors by preventing the aggregation and crystallization of the drug molecules. These can be included in your formulation.
-
Consider a different solubilization technique: If supersaturation and precipitation are persistent issues, techniques that provide a more stable formulation, such as forming a cyclodextrin inclusion complex or creating a solid dispersion, may be more suitable.
Q3: I am attempting to make a solid dispersion of this compound using the solvent evaporation method, but the resulting solid is sticky and difficult to handle. What could be the cause?
A3: A sticky or oily product from a solvent evaporation process can be due to several factors:
-
Incomplete solvent removal: Ensure that the evaporation process is carried out for a sufficient duration and at an appropriate temperature to remove all residual solvent. Using a high vacuum can aid in this process.
-
Low glass transition temperature (Tg) of the polymer: If the Tg of the carrier polymer is close to or below the storage temperature, the solid dispersion can become soft and sticky. Consider using a polymer with a higher Tg.
-
Hygroscopicity: The polymer or the drug may be hygroscopic, absorbing moisture from the air, which can lead to a sticky consistency. Ensure the solid dispersion is prepared and stored in a low-humidity environment.
Q4: My attempt to improve solubility by adjusting the pH resulted in the degradation of this compound. What should I do?
A4: Chemical stability is crucial when using pH modification. If degradation is observed:
-
Perform a pH-stability profile: Assess the stability of this compound across a range of pH values to identify the pH at which the compound is most stable.
-
Limit exposure to harsh pH: If the compound is only stable within a narrow pH range, consider if the solubility within that range is sufficient for your application.
-
Use a different approach: If the required pH for solubilization leads to unacceptable degradation, pH modification is not a suitable method. Alternative techniques such as co-solvency, solid dispersions, or complexation should be explored.
Data Presentation
Table 1: Template for Comparing the Solubility of this compound with Different Enhancement Techniques.
| Enhancement Method | Vehicle/Carrier Composition | Drug:Carrier Ratio (w/w) | Temperature (°C) | Equilibrium Solubility (µg/mL) | Fold Increase | Observations |
| Control (Aqueous Buffer) | pH 7.4 Phosphate Buffer | N/A | 25 | 1.0 | ||
| pH Modification | pH 2.0 HCl Buffer | N/A | 25 | |||
| pH Modification | pH 9.0 Borate Buffer | N/A | 25 | |||
| Co-solvency | 20% Ethanol in Water | N/A | 25 | |||
| Co-solvency | 20% PEG 400 in Water | N/A | 25 | |||
| Surfactant | 1% Tween 80 in Water | N/A | 25 | |||
| Solid Dispersion | PVP K30 | 1:5 | 25 | |||
| Solid Dispersion | HPMC | 1:5 | 25 |
Experimental Protocols
Protocol 1: Co-solvent Screening
Objective: To determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
Water (HPLC grade)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of co-solvent mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol, PG, and PEG 400 in water).
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each co-solvent mixture in a vial. The excess solid should be clearly visible.
-
Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Stir the suspensions for 24-48 hours to ensure equilibrium is reached.
-
After stirring, allow the suspensions to settle. Separate the undissolved solid by centrifugation or filtration.
-
Carefully collect the supernatant and dilute it with an appropriate solvent to a concentration within the analytical range of your quantification method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in each co-solvent system and plot solubility as a function of co-solvent concentration.
Protocol 2: pH-Solubility Profiling
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers covering a pH range (e.g., pH 1.2, 2, 4, 6, 7.4, 8, 10). Use appropriate buffer systems (e.g., HCl for acidic, phosphate for neutral, borate for basic).
-
pH meter
-
Other materials as listed in Protocol 1.
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer solution in a vial.
-
Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 37 °C to mimic physiological conditions).
-
Stir the suspensions for 24-48 hours.
-
After equilibration, measure the final pH of each suspension.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant as described in Protocol 1.
-
Plot the logarithm of solubility against the final measured pH to generate the pH-solubility profile.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC))
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
-
Desiccator
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the calculated amounts of this compound and the polymer in a sufficient volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a dry film or solid mass is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at a suitable temperature for 12-24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.
Visualizations
Caption: Workflow for selecting a solubility enhancement technique.
Caption: Mechanism of micellar solubilization of a hydrophobic drug.
Caption: Troubleshooting decision tree for compound precipitation.
References
- 1. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanamide (CAS 420-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]
- 4. Recent advances in cyanamide chemistry: synthesis and applications [repository.lincoln.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
Technical Support Center: 6-Cyanonicotinimidamide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 6-Cyanonicotinimidamide. The following information is based on established principles of small molecule crystallization and may require adaptation for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of organic compounds like this compound.
Problem: The compound "oils out" and does not form crystals.
| Possible Cause | Suggested Solution |
| The solution is too concentrated. | Add a small amount of additional solvent to dilute the solution slightly. |
| The cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.[1] |
| The chosen solvent is inappropriate. | The solvent may be too good a solvent for the compound. Try a solvent in which the compound has slightly lower solubility. A solvent mixture can also be effective. |
| Impurities are present. | Purify the compound further before attempting crystallization. Impurities can inhibit crystal nucleation and growth.[2] |
Problem: No crystals form, even after an extended period.
| Possible Cause | Suggested Solution |
| The solution is not supersaturated. | Concentrate the solution by slowly evaporating some of the solvent. |
| Nucleation has not occurred. | Induce nucleation by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the compound.[1] |
| The compound is too soluble in the chosen solvent. | Select a different solvent or a solvent/anti-solvent system. |
Problem: The resulting crystals are too small.
| Possible Cause | Suggested Solution |
| The rate of crystallization is too high. | Slow down the crystallization process by reducing the rate of cooling or evaporation.[3] |
| The solution is too concentrated. | Start with a more dilute solution. |
| Insufficient time for crystal growth. | Allow the crystallization to proceed for a longer period. |
Problem: The crystals are of poor quality or contain impurities.
| Possible Cause | Suggested Solution |
| Rapid crystallization has trapped impurities. | Slower crystallization will allow for the selective incorporation of the desired molecules into the crystal lattice.[4] |
| The initial material was not pure enough. | Ensure the starting material is of high purity. Consider an additional purification step before crystallization.[5] |
| The wash step is inadequate. | Wash the collected crystals with a small amount of cold solvent to remove residual impurities from the crystal surfaces.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the crystallization of this compound?
A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.[4] Experiment with a range of solvents with varying polarities. It is often beneficial to use a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) to achieve the optimal solubility conditions.
Q2: What is the purpose of a seed crystal?
A seed crystal is a small, pre-existing crystal of the pure compound that is added to the solution to initiate crystallization. It provides a template for crystal growth and can help to control the crystal form (polymorph) and size.
Q3: My compound is an oil at room temperature. Can it be crystallized?
While challenging, it is possible to crystallize compounds that are oils at room temperature. Techniques such as using a co-crystallizing agent, employing a very non-polar solvent system, or attempting crystallization at sub-ambient temperatures may be successful.
Q4: What is polymorphism and why is it important?
Polymorphism is the ability of a compound to exist in more than one crystal structure.[7] Different polymorphs can have different physical properties, such as solubility, melting point, and stability, which is a critical consideration in pharmaceutical development.[2][7]
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable hot solvent to create a saturated solution.[4]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Crystal Growth: Once crystals begin to form, avoid disturbing the flask to allow for the growth of larger, well-defined crystals.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Protocol 2: Solvent Vapor Diffusion
-
Preparation: Dissolve the this compound in a small amount of a "good" solvent in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an anti-solvent). The "poor" solvent should be more volatile than the "good" solvent.
-
Diffusion: Over time, the vapor from the "poor" solvent will diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.
Data Presentation
Table 1: Solvent Screening for this compound Crystallization
| Solvent | Solubility at Room Temperature (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality |
| e.g., Ethanol | Record your observation | Record your observation | e.g., Needles, Plates, etc. |
| e.g., Acetone | Record your observation | Record your observation | e.g., Needles, Plates, etc. |
| e.g., Toluene | Record your observation | Record your observation | e.g., Needles, Plates, etc. |
| e.g., Water | Record your observation | Record your observation | e.g., Needles, Plates, etc. |
| e.g., Acetonitrile | Record your observation | Record your observation | e.g., Needles, Plates, etc. |
This table should be populated with your experimental data.
Visualizations
Caption: Troubleshooting workflow for crystallization experiments.
Caption: Experimental workflow for slow cooling crystallization.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. mdpi.com [mdpi.com]
- 3. achievechem.com [achievechem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
Technical Support Center: Overcoming 6-Cyanonicotinimidamide Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Cyanonicotinimidamide and related nicotinamide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome cellular resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related compounds?
A1: this compound and its analogs, such as 6-aminonicotinamide (6-AN), act as antimetabolites. They are processed by cells to form fraudulent NAD+ analogs, primarily 6-aminonicotinamide adenine dinucleotide (6-ANAD).[1][2] This analog inhibits key metabolic enzymes, particularly 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway (PPP), leading to an accumulation of 6-phosphogluconate and disruption of cellular metabolism.
Q2: What are the common mechanisms by which cells develop resistance to this compound?
A2: Cellular resistance to nicotinamide analogs like 6-AN can arise through several mechanisms:
-
Impaired Drug Metabolism: Resistant cells may have reduced activity of NAD pyrophosphorylase, the enzyme responsible for converting the drug into its active analog, 6-ANAD. This prevents the drug from effectively inhibiting its downstream targets.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the drug from the cell, reducing its intracellular concentration to sub-lethal levels.
-
Alterations in Drug Targets: Mutations in the target enzyme, such as 6-phosphogluconate dehydrogenase, can prevent the binding of the 6-ANAD analog, rendering the drug ineffective.
-
Activation of Bypass Pathways: Cancer cells can activate alternative metabolic or signaling pathways to compensate for the inhibition of the pentose phosphate pathway, allowing them to survive and proliferate.[3]
Q3: Are there known strategies to overcome resistance to this class of compounds?
A3: Yes, several strategies are being explored to overcome resistance:
-
Combination Therapies: Using this compound in combination with other therapeutic agents can target multiple pathways simultaneously, reducing the likelihood of resistance.[3][4] For example, combining it with agents that inhibit glycolysis or other metabolic pathways can create a synthetic lethal environment for cancer cells.
-
Targeting Efflux Pumps: The use of efflux pump inhibitors can block the removal of the drug from the cell, thereby increasing its intracellular concentration and efficacy.[3]
-
Modulating the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Strategies that disrupt this environment, such as targeting hypoxic areas, may enhance the efficacy of this compound.[3]
-
Nanoparticle-based Drug Delivery: Encapsulating the drug in nanoparticles can help bypass efflux pumps and enhance its delivery directly to the tumor cells.[3]
Troubleshooting Guides
Problem 1: Decreased cellular sensitivity to this compound in vitro.
Possible Cause 1: Reduced conversion of the drug to its active form.
-
Troubleshooting Step: Measure the intracellular levels of the 6-ANAD analog using techniques like HPLC-MS.
-
Proposed Solution: If 6-ANAD levels are low, consider co-treatment with agents that may enhance the activity of NAD pyrophosphorylase or investigate cell lines with known high expression of this enzyme.
Possible Cause 2: Increased drug efflux.
-
Troubleshooting Step: Assess the expression and activity of ABC transporters (e.g., P-glycoprotein) using qPCR, Western blotting, or functional assays.
-
Proposed Solution: Co-administer a known ABC transporter inhibitor, such as verapamil or tariquidar, to see if it restores sensitivity to this compound.
Problem 2: Inconsistent results or lack of efficacy in vivo.
Possible Cause 1: Poor drug bioavailability or rapid clearance.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the concentration and half-life of this compound in plasma and tumor tissue.
-
Proposed Solution: Consider alternative drug delivery systems, such as nanoparticle formulations, to improve bioavailability and tumor accumulation.
Possible Cause 2: Tumor microenvironment-mediated resistance.
-
Troubleshooting Step: Analyze the tumor microenvironment for factors that may contribute to resistance, such as hypoxia or the presence of specific cytokines.
-
Proposed Solution: Combine this compound with therapies that target the tumor microenvironment, such as anti-angiogenic agents or immunotherapies.
Data Presentation
Table 1: Example IC50 Values for 6-Aminonicotinamide (6-AN) in Sensitive and Resistant Cell Lines
| Cell Line | 6-AN IC50 (µM) | Key Resistance Mechanism |
| CHO (Parental) | 15 | - |
| ANR-1 (6-AN Resistant) | 150 | Reduced 6-ANAD formation[1] |
| TZR-2 (Tiazofurin Resistant) | >500 | Deficient NAD pyrophosphorylase activity[1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular 6-ANAD Levels
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable extraction buffer (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 6-ANAD.
Protocol 2: Assessment of ABC Transporter Activity
-
Cell Culture: Culture cells to 80-90% confluency in a 96-well plate.
-
Dye Loading: Incubate the cells with a fluorescent substrate of the ABC transporter of interest (e.g., Calcein-AM for P-glycoprotein) in the presence or absence of this compound and/or a known inhibitor.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader. Reduced fluorescence indicates increased efflux activity.
-
Data Analysis: Compare the fluorescence levels between treated and untreated cells to determine the effect of this compound on transporter activity.
Visualizations
Caption: Mechanism of action and resistance to this compound.
References
- 1. Mechanisms of resistance to 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
Technical Support Center: 6-Cyanonicotinimidamide Delivery Methods Optimization
Disclaimer: Limited public information is available regarding specific delivery methods for 6-Cyanonicotinimidamide. This technical support center provides generalized guidance based on the optimization of delivery for poorly water-soluble small molecule compounds with similar structural motifs. The protocols and data presented are illustrative and should be adapted based on experimental findings for this compound.
Frequently Asked Questions (FAQs)
Q1: We are starting our work with this compound and are observing poor aqueous solubility. What are the recommended initial steps?
A1: For compounds with low aqueous solubility, a systematic approach to formulation development is crucial. We recommend the following initial steps:
-
Comprehensive Solubility Screening: Determine the solubility in a range of pharmaceutically acceptable solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Physicochemical Characterization: Fully characterize the solid-state properties of the compound, including its polymorphism and crystallinity, as these can significantly impact solubility and dissolution.
-
Evaluation of Solubilization Techniques: Explore various formulation strategies in parallel to identify the most promising approach. Common starting points include nanoparticle-based systems (e.g., PLGA nanoparticles) and lipid-based formulations (e.g., liposomes).[1][2][3]
Q2: What are the potential advantages of using a nanoparticle-based delivery system for a compound like this compound?
A2: Nanoparticle-based delivery systems offer several potential advantages for poorly soluble drugs:
-
Enhanced Bioavailability: By reducing the particle size to the nanoscale, the surface area-to-volume ratio is significantly increased, which can lead to improved dissolution rates and consequently, better bioavailability.[1]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, potentially increasing efficacy and reducing off-target side effects.
-
Controlled Release: The drug can be encapsulated within the nanoparticle matrix, allowing for sustained or controlled release profiles, which can improve therapeutic outcomes and patient compliance.
-
Protection from Degradation: The nanoparticle can protect the encapsulated drug from enzymatic degradation or harsh physiological environments.[4]
Q3: When should we consider a lipid-based formulation like liposomes?
A3: Liposomes are a versatile option, particularly when dealing with compounds that have both lipophilic and hydrophilic moieties. Consider liposomes if:
-
The drug candidate shows good partitioning into lipidic phases.
-
There is a need to encapsulate both the active compound and potentially a second agent for combination therapy.
-
Intravenous administration is a possibility, as liposomes are well-established parenteral delivery vehicles.
-
You are experiencing toxicity with other formulation approaches; liposomes are generally biocompatible.
Troubleshooting Guides
Nanoparticle Formulations
Q: We are experiencing low encapsulation efficiency (<50%) of this compound in our PLGA nanoparticle formulation. What are the possible causes and solutions?
A: Low encapsulation efficiency is a common challenge. Here are some potential causes and troubleshooting steps:
-
Poor Drug-Polymer Interaction: The affinity of the drug for the polymer matrix is a primary determinant of encapsulation efficiency.
-
Solution: Try different polymers or polymer blends. For a compound like this compound, polymers with aromatic or hydrogen-bonding functionalities might improve interaction.
-
-
Drug Partitioning into the External Aqueous Phase: During the emulsification process, the drug may preferentially partition into the continuous aqueous phase.
-
Solution 1: Modify the pH of the aqueous phase to decrease the ionization and thus the aqueous solubility of the drug.
-
Solution 2: Increase the viscosity of the aqueous phase by adding agents like PVA or methylcellulose to retard drug diffusion.
-
-
High Drug Concentration: Attempting to load a high concentration of the drug can lead to its precipitation or exclusion from the forming nanoparticles.
-
Solution: Perform a loading concentration curve to determine the optimal drug-to-polymer ratio.
-
Liposomal Formulations
Q: Our liposomal formulation of this compound shows significant drug leakage during storage. How can we improve its stability?
A: Drug leakage from liposomes is often related to the physicochemical properties of the lipid bilayer and its interaction with the drug.[][6]
-
Inappropriate Lipid Composition: The choice of phospholipids significantly impacts membrane fluidity and drug retention.
-
Solution 1: Incorporate cholesterol into the bilayer. Cholesterol is known to increase the packing density of phospholipids, thereby reducing membrane permeability.
-
Solution 2: Use phospholipids with longer, saturated acyl chains (e.g., DSPC instead of POPC). This increases the phase transition temperature (Tm) and creates a more rigid, less permeable membrane at storage temperature.[]
-
-
Mismatch between Drug Properties and Loading Method: The method of drug loading can affect its final localization and stability within the liposome.
-
Solution: If using a passive loading method, ensure the drug has adequate lipophilicity to remain within the bilayer. For more hydrophilic compounds, an active loading strategy (e.g., pH gradient) might be necessary to trap the drug in the aqueous core.
-
Data Presentation
Table 1: Hypothetical Influence of Formulation Parameters on PLGA Nanoparticle Characteristics
| Formulation ID | Polymer Type | Drug:Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NP-01 | PLGA (50:50) | 1:10 | 250 | 0.25 | 45 | 4.1 |
| NP-02 | PLGA (50:50) | 1:20 | 230 | 0.21 | 65 | 3.1 |
| NP-03 | PLGA (75:25) | 1:20 | 245 | 0.23 | 72 | 3.4 |
| NP-04 | PLGA-PEG | 1:20 | 210 | 0.18 | 68 | 3.2 |
Table 2: Hypothetical Effect of Lipid Composition on Liposome Stability
| Formulation ID | Lipid Composition | Cholesterol (mol%) | Drug Leakage after 14 days at 4°C (%) |
| LP-01 | POPC | 0 | 35 |
| LP-02 | POPC | 30 | 15 |
| LP-03 | DSPC | 0 | 12 |
| LP-04 | DSPC | 30 | <5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
1. Organic Phase Preparation: a. Dissolve 100 mg of PLGA in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Dissolve 10 mg of this compound in the polymer solution. Ensure complete dissolution.
2. Emulsification: a. Prepare 20 mL of a 2% w/v aqueous solution of a stabilizer (e.g., polyvinyl alcohol, PVA). b. Add the organic phase dropwise to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form a primary oil-in-water (o/w) emulsion. c. Further, sonicate the emulsion on an ice bath for 3 minutes (e.g., 40% amplitude, 10-second pulses) to reduce the droplet size.
3. Solvent Evaporation: a. Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours to allow the organic solvent to evaporate, leading to nanoparticle formation.
4. Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step twice to remove excess PVA and unencapsulated drug. d. Lyophilize the final nanoparticle suspension for long-term storage.
Protocol 2: In Vitro Drug Release Study
1. Preparation of Release Medium: a. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 containing 0.5% w/v Tween 80 to ensure sink conditions.
2. Sample Preparation: a. Accurately weigh and disperse an amount of lyophilized nanoparticles equivalent to 2 mg of this compound in 2 mL of the release medium. b. Transfer the dispersion into a dialysis bag (e.g., MWCO 10-12 kDa).
3. Release Study: a. Place the sealed dialysis bag into a container with 50 mL of the release medium. b. Maintain the container in a shaking water bath at 37°C and 100 rpm. c. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium. d. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
4. Drug Quantification: a. Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV). b. Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
"6-Cyanonicotinimidamide" experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Cyanonicotinimidamide. Given that this compound is a specialized and likely novel compound, this guide draws upon established principles for the synthesis and handling of related chemical structures, including cyanopyridines and imidamides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a derivative of nicotinamide, which is a form of vitamin B3. Its structure suggests potential applications in medicinal chemistry, particularly as an inhibitor for enzymes like Pim-1 kinase, which is implicated in cancer.[1] The cyanopyridine core is a feature in various biologically active molecules.[2] Nicotinamide derivatives, in general, have been investigated for their cytotoxic properties against tumor cell lines.[3][4]
Q2: What are the main synthetic routes to a compound like this compound?
A2: A common strategy would involve a multi-step synthesis. A plausible route could start from a commercially available chloronicotinic acid derivative, followed by amidation, dehydration to the nitrile, and subsequent conversion of the nitrile or a related functional group to the imidamide.
Q3: What are the key stability concerns for this compound?
A3: Pyridine derivatives can be susceptible to attack by reactive species, especially under harsh conditions.[5] The cyano group can be sensitive to hydrolysis, particularly in strong acidic or basic conditions, which could convert it to a carboxylic acid or amide. The imidamide functional group may also be prone to hydrolysis. It is advisable to store the compound in a cool, dry, and inert atmosphere.
Q4: What analytical techniques are recommended for characterizing this compound?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the cyano (C≡N) and imidamide (C=N) functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for quantification.
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in amidation step | Incomplete reaction; side reactions. | Ensure the use of an appropriate coupling agent (e.g., DCC, EDCI/HOBt) and a suitable base.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider using a microwave reactor to improve reaction kinetics, but be cautious with volatile solvents.[7] |
| Difficulty in converting amide to nitrile | Inefficient dehydrating agent. | Use a powerful dehydrating agent like thionyl chloride (SOCl₂) or trifluoroacetic anhydride (TFAA). The mechanism involves the conversion of the primary amide to a nitrile.[8] |
| Formation of side products during imidamide synthesis | The reaction conditions might favor the formation of imidate esters or other byproducts.[9] | When converting a nitrile to an imidamide via the Pinner reaction, ensure strictly anhydrous conditions. Alternatively, a silver(I)-promoted conversion of a thioamide to an amidine can be a mild and effective method.[10] |
| Product precipitation issues during workup | The product may have limited solubility in the chosen solvent. | To precipitate the product, consider using a solvent in which it is poorly soluble, such as cold diethyl ether or hexane.[7] |
| Purification challenges | The compound may be difficult to separate from reaction byproducts. | Automated flash column chromatography can be an effective purification method.[11] Ensure the choice of an appropriate solvent system for the column. |
Experimental Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Poor solubility in aqueous buffers | The compound may be hydrophobic. | Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Compound instability in assay conditions | The compound may degrade at the assay temperature or pH. | Assess the stability of the compound under the assay conditions using HPLC or LC-MS over time. If instability is observed, consider modifying the assay parameters (e.g., shorter incubation times, different buffer). |
| Inconsistent results in biological assays | Variability in compound concentration; degradation. | Re-verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. Ensure proper mixing of the compound in the assay medium. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a proposed synthetic route and may require optimization.
Step 1: Synthesis of 6-Chloro-N-methylnicotinamide
-
To a solution of 6-chloronicotinic acid (1 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of methylamine (2 eq) and triethylamine (1.5 eq) in DCM at 0°C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Step 2: Synthesis of 6-Cyano-N-methylnicotinamide
-
In a round-bottom flask, dissolve 6-Chloro-N-methylnicotinamide (1 eq) in a suitable solvent like DMF.
-
Add a cyanide source, such as copper(I) cyanide (1.5 eq).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction and perform an appropriate workup to isolate the product.
Step 3: Conversion to this compound
This step can be approached in a couple of ways:
-
Method A: From the Amide via a Thioamide
-
Treat the 6-Cyano-N-methylnicotinamide with Lawesson's reagent to form the corresponding thioamide.
-
The thioamide can then be converted to the imidamide using a silver(I)-promoted reaction with an amine.[10]
-
-
Method B: From the Nitrile (if starting from 6-cyanonicotinonitrile)
-
The Pinner reaction can be employed by treating the nitrile with an alcohol in the presence of HCl to form an imidate, which can then be reacted with an amine to yield the amidine.[12]
-
Visualizations
Caption: Hypothetical synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
Caption: Potential mechanism of action via Pim-1 kinase inhibition.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tressless.com [tressless.com]
- 5. AGU Fall Meeting 2020 [agu.confex.com]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amidine synthesis [organic-chemistry.org]
- 10. Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Amidine synthesis by imidoylation [organic-chemistry.org]
"6-Cyanonicotinimidamide" quality control and purity analysis
Disclaimer: As of the current date, publicly available, specific quality control and purity analysis data for 6-Cyanonicotinimidamide is limited. The following technical support guide is based on established principles for the analysis of related nitrogen-containing aromatic compounds and nicotinamide analogs. These are intended as a general framework and should be adapted based on in-house validation for your specific product and matrix.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: For the purity analysis of polar, nitrogen-containing aromatic compounds like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended primary technique. For enhanced specificity and sensitivity, especially for identifying trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal.[1] Gas Chromatography (GC) coupled with a Nitrogen Phosphorus Detector (NPD) can also be a selective method for quantifying nitrogen-containing compounds.[2][3]
Q2: How should I prepare a sample of this compound for HPLC analysis?
A2: Sample preparation is critical for accurate analysis. A typical procedure involves accurately weighing a known amount of the this compound sample and dissolving it in a suitable solvent to a known concentration. The choice of solvent is crucial; it should completely dissolve the sample and be compatible with the HPLC mobile phase. A common starting point would be to dissolve the sample in the mobile phase itself or a solvent of similar or lower elution strength. Ensure the sample is fully dissolved, using sonication if necessary, and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
Q3: What are potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not documented, related nicotinamide compounds are known to be sensitive to pH, temperature, and light.[4][5] Potential degradation could involve hydrolysis of the imidamide or cyano group under strongly acidic or basic conditions. Exposure to high temperatures or UV light may also lead to degradation. Stability studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradants.
Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?
A4: Poor peak shape for polar, basic compounds can stem from several factors. Peak tailing is often caused by strong interactions with residual silanol groups on the silica-based column packing.[6] Other causes include column overload, an inappropriate mobile phase pH, or a degraded column. Peak fronting is less common but can result from sample overload or poor sample solubility in the mobile phase.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection issue (air bubble, clogged syringe). | Manually inspect the injection process. Purge the injector. |
| Sample is not dissolving in the mobile phase. | Test sample solubility in various solvents and choose one compatible with the mobile phase. | |
| Detector issue (lamp off, wrong wavelength). | Check detector settings and ensure the lamp is on and has sufficient lifetime. | |
| Drifting Baseline | Mobile phase not in equilibrium with the column. | Allow sufficient time for column equilibration (at least 10-15 column volumes).[7] |
| Temperature fluctuations in the lab or column oven. | Use a column oven to maintain a constant temperature. Ensure stable ambient temperature.[7] | |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase and flush the system. Clean the detector flow cell.[6] | |
| Variable Retention Times | Inconsistent mobile phase composition. | If preparing mobile phase online, check the pump's proportioning valves. If preparing manually, ensure accurate mixing.[8] |
| Fluctuations in pump pressure or flow rate. | Check for leaks in the system. Degas the mobile phase to prevent bubble formation in the pump heads. | |
| Changes in mobile phase pH. | For ionizable compounds, small changes in pH can significantly shift retention. Ensure the mobile phase is adequately buffered.[8] |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol provides a general method for the purity analysis of a compound like this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation
Table 1: Example HPLC Purity Analysis Data
| Lot Number | Retention Time (min) | Peak Area | Area % |
| A-001 | 8.45 | 12,540,800 | 99.85 |
| A-001 | 6.21 | 12,500 | 0.10 |
| A-001 | 9.88 | 6,250 | 0.05 |
| B-002 | 8.46 | 12,490,100 | 99.79 |
| B-002 | 6.22 | 15,000 | 0.12 |
| B-002 | 7.54 | 11,200 | 0.09 |
Table 2: Example Forced Degradation Study Summary
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl (80°C, 24h) | 15.2 | 3 |
| 0.1 M NaOH (80°C, 24h) | 28.5 | 4 |
| 3% H₂O₂ (RT, 24h) | 8.9 | 2 |
| Heat (105°C, 48h) | 2.1 | 1 |
| Photolytic (UV light, 24h) | 5.6 | 2 |
Visualizations
Caption: General Quality Control Workflow for an Active Pharmaceutical Ingredient.
References
- 1. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. nitrogen-containing-aromatic-compounds-quantitative-analysis-using-gas-chromatography-with-nitrogen-phosphorus-detector - Ask this paper | Bohrium [bohrium.com]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"6-Cyanonicotinimidamide" storage and handling best practices
Technical Support Center: 6-Cyanonicotinimidamide
Frequently Asked Questions (FAQs)
Q1: How should I store unopened this compound?
A1: As a general best practice for novel nitrogen-containing heterocyclic compounds, unopened vials should be stored in a cool, dark, and dry place. Refer to the manufacturer's SDS for the specific recommended temperature. For long-term storage, consider storing at -20°C to minimize degradation.
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always handle this compound inside a certified chemical fume hood. The following minimum PPE is recommended:
-
Nitrile or neoprene gloves (check manufacturer's SDS for specific glove compatibility).
-
Chemical safety goggles or a face shield.
-
A lab coat.
-
Closed-toe shoes.
Q4: How should I prepare a stock solution?
A4: The solubility of this compound must be determined from the product's technical data sheet. A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Always start with a small quantity to test solubility in your chosen solvent. Common solvents for similar compounds include DMSO, DMF, or ethanol.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | 1. Incorrect solvent selection.2. The solution is supersaturated.3. Compound has degraded due to improper storage. | 1. Consult the manufacturer's data sheet for recommended solvents.2. Try gentle warming (if the compound is heat-stable) or sonication to aid dissolution.3. Use a fresh vial of the compound. |
| Inconsistent results between experiments. | 1. Stock solution degradation.2. Inaccurate pipetting or weighing.3. Freeze-thaw cycles of the stock solution. | 1. Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to minimize degradation.2. Calibrate balances and pipettes.3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitate forms in the stock solution after storage. | 1. The compound has limited solubility at the storage temperature.2. Solvent evaporation. | 1. Gently warm the solution to see if the precipitate redissolves before use. If it persists, the solution may need to be remade.2. Ensure vials are sealed tightly with paraffin film. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This is a template protocol. The molecular weight of this compound and the appropriate solvent must be obtained from the manufacturer's documentation.
-
Preparation: Perform all work in a chemical fume hood. Wear appropriate PPE.
-
Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound (e.g., 1 mg). Record the exact weight.
-
Calculation: Calculate the volume of solvent needed.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example: For 1 mg of a compound with a MW of 146.13 g/mol to make a 10 mM (0.01 M) solution: Volume (L) = 0.001 g / (146.13 g/mol * 0.01 mol/L) = 0.000684 L = 684 µL
-
-
Dissolution: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the microcentrifuge tube.
-
Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used if specified as safe for the compound.
-
Storage:
-
For short-term storage, store the solution at 4°C.
-
For long-term storage, create single-use aliquots and store them at -20°C or -80°C.
-
Visualizations
Caption: Workflow for Preparing a Stock Solution of a Research Compound.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
Validation & Comparative
A Comparative Analysis of 6-Aminonicotinamide and the Elusive 6-Cyanonicotinimidamide: A Guide for Researchers
A comprehensive review of the well-documented activities of 6-Aminonicotinamide (6-AN) and a theoretical exploration of the potential bioactivity of the novel compound, 6-Cyanonicotinimidamide. This guide aims to provide researchers, scientists, and drug development professionals with a detailed comparison based on available experimental data and structure-activity relationship principles.
Introduction
Nicotinamide analogs are a class of compounds that have garnered significant interest in pharmacology and drug development due to their diverse biological activities. Among these, 6-Aminonicotinamide (6-AN) is a well-characterized antimetabolite with a primary mechanism of action involving the inhibition of the pentose phosphate pathway (PPP). This guide provides a detailed overview of the known activities of 6-AN, supported by experimental data and protocols. In contrast, "this compound" and its close analog "6-Cyanonicotinamide" are not documented in publicly available scientific literature, precluding a direct experimental comparison. Therefore, this guide will also explore the potential biological activities of a cyanated nicotinamide derivative by examining the bioisosteric relationship between the amino and cyano functional groups and the known activities of other cyanated pyridine compounds.
6-Aminonicotinamide (6-AN): A Potent Inhibitor of the Pentose Phosphate Pathway
6-Aminonicotinamide is a potent antimetabolite of nicotinamide and acts as a competitive inhibitor of the NADP+-dependent enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[1][2] This inhibition leads to a cascade of cellular effects, making 6-AN a valuable tool in cancer research and a potential therapeutic agent.
Mechanism of Action
The primary mechanism of action of 6-AN involves its intracellular conversion to 6-aminonicotinamide adenine dinucleotide (6-ANAD) and 6-aminonicotinamide adenine dinucleotide phosphate (6-ANADP).[3] These analogs, particularly 6-ANADP, act as competitive inhibitors of NADP+-dependent enzymes, most notably G6PD.[1] By inhibiting G6PD, 6-AN blocks the oxidative branch of the PPP, leading to:
-
Decreased NADPH production: This reduction in the cell's primary reducing equivalent increases susceptibility to oxidative stress.[1][3]
-
Accumulation of PPP intermediates: Inhibition of the pathway can lead to a buildup of intermediates like 6-phosphogluconate.[4]
-
Inhibition of nucleotide biosynthesis: The PPP is a crucial source of ribose-5-phosphate, a precursor for nucleotide synthesis.
Biological Activities and Experimental Data
The biological effects of 6-AN have been extensively studied in various cancer cell lines. Key activities include:
-
Inhibition of cell proliferation: By disrupting cellular metabolism and inducing oxidative stress, 6-AN can inhibit the growth of cancer cells.[5]
-
Induction of apoptosis: The metabolic stress caused by 6-AN can trigger programmed cell death in cancer cells.
-
Sensitization to chemotherapy and radiotherapy: 6-AN has been shown to enhance the efficacy of DNA-damaging agents like cisplatin by increasing their cellular accumulation and the formation of DNA adducts.[1]
Table 1: Quantitative Data on the Activity of 6-Aminonicotinamide
| Parameter | Value | Cell Line/System | Reference |
| G6PD Inhibition (Ki) | 0.46 µM | - | [1][2] |
| Sensitization to Cisplatin | 6- to 17-fold decrease in IC90 | K562, A549, T98G | [1] |
| Inhibition of Glycolytic Flux | Significant inhibition | RIF-1 tumor cells | [6] |
Signaling Pathway Perturbation by 6-Aminonicotinamide
The inhibition of the pentose phosphate pathway by 6-AN has downstream effects on several key signaling pathways involved in cell growth and survival.
Caption: Mechanism of 6-Aminonicotinamide action.
This compound: A Theoretical Exploration
As of the date of this publication, there is no available scientific literature detailing the synthesis or biological evaluation of "this compound" or "6-Cyanonicotinamide." Therefore, a direct comparison of its activity with 6-Aminonicotinamide is not possible. However, we can engage in a theoretical discussion based on the principles of bioisosterism and the known activities of related compounds.
Bioisosteric Replacement: Amino vs. Cyano Group
The replacement of an amino group (-NH2) with a cyano group (-CN) is a common strategy in medicinal chemistry. These two groups are considered non-classical bioisosteres, meaning they can have similar steric and electronic properties that may lead to comparable biological activities. However, there are also key differences:
-
Hydrogen Bonding: The amino group is a hydrogen bond donor, while the cyano group is a hydrogen bond acceptor. This difference can significantly alter the binding affinity of a molecule to its target protein.
-
Polarity and Lipophilicity: The cyano group is more polar and generally increases the lipophilicity of a molecule compared to the amino group.
-
Metabolic Stability: The cyano group is generally more metabolically stable than the amino group.
Potential Biological Activities of 6-Cyanonicotinamide Derivatives
Given that many pyridine-3-carbonitrile derivatives have shown biological activity, it is plausible that a 6-cyanonicotinamide analog could exhibit biological effects.[1] These could potentially include:
-
Enzyme Inhibition: The cyano group is a known pharmacophore in many enzyme inhibitors. A 6-cyanonicotinamide derivative could potentially inhibit enzymes involved in nucleotide metabolism or other cellular pathways.
-
Cytotoxic Activity: Numerous cyanated heterocyclic compounds have demonstrated cytotoxic effects against cancer cell lines.[7] The electron-withdrawing nature of the cyano group could contribute to this activity.
It is important to emphasize that these are theoretical considerations. Without experimental data, the actual biological profile of this compound remains unknown.
Caption: Bioisosteric relationship and potential impact on activity.
Experimental Protocols
Cell Viability Assay (Example Protocol)
-
Cell Seeding: Seed cancer cells (e.g., A549, K562) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 6-Aminonicotinamide (or a hypothetical cyanated analog) for 24, 48, or 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
G6PD Enzyme Inhibition Assay (Example Protocol)
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, and Glucose-6-Phosphate.
-
Inhibitor Addition: Add varying concentrations of 6-Aminonicotinamide to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified G6PD enzyme.
-
Kinetic Measurement: Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction velocities and calculate the Ki value using Lineweaver-Burk or other kinetic plots.
Conclusion
6-Aminonicotinamide is a well-established inhibitor of the pentose phosphate pathway with demonstrated anticancer and chemosensitizing properties. Its mechanism of action and biological effects are supported by a substantial body of experimental evidence. In stark contrast, "this compound" and related cyanated analogs remain uncharacterized in the scientific literature. While theoretical considerations based on bioisosterism suggest that a cyanated nicotinamide derivative could possess biological activity, a definitive comparison with 6-Aminonicotinamide is not feasible at this time. Further research, including the synthesis and comprehensive biological evaluation of this compound, is necessary to elucidate its potential pharmacological profile and determine its utility in a research or therapeutic context. This guide serves as a foundational resource for understanding the knowns of 6-Aminonicotinamide and highlights the significant knowledge gap that exists for its hypothetical cyanated counterpart.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Cyanonicotinimidamide: Efficacy and Comparative Analysis Remain Undetermined Due to Lack of Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available on the biological target, mechanism of action, or efficacy of a compound specifically identified as "6-Cyanonicotinimidamide." This absence of data prevents a comparative analysis of its efficacy against any known inhibitors, as requested by researchers, scientists, and drug development professionals.
While the search did not provide information on "this compound," it is worth noting that related chemical structures, such as nicotinamide derivatives, are an active area of research in drug discovery. Studies have explored these derivatives for a range of therapeutic applications, including as inhibitors of enzymes like ALKBH2 and VEGFR-2, and as modulators of opioid receptors. However, these findings are specific to the studied derivatives and cannot be extrapolated to "this compound" without direct experimental evidence.
Similarly, investigations into "6-Aminonicotinamide" (6AN), a structurally related nicotinamide analogue, have shown that it can sensitize cancer cells to certain chemotherapeutic agents like cisplatin. The mechanism of 6AN involves its conversion into analogues of NAD and NADP, essential coenzymes in cellular metabolism. This information, while interesting, does not provide a basis for evaluating the efficacy of "this compound."
At present, the scientific community lacks the necessary data to conduct a comparative efficacy study of "this compound." The compound's biological activity, and therefore the relevant inhibitors for comparison, remain unknown. For a meaningful analysis to be performed, foundational research is required to:
-
Identify the Biological Target(s): Determine the specific protein or pathway with which "this compound" interacts to exert a biological effect.
-
Elucidate the Mechanism of Action: Understand how the compound modulates the activity of its target(s) at a molecular level.
-
Generate Efficacy Data: Conduct preclinical studies to measure the compound's potency and effectiveness in relevant biological assays and disease models.
Without this fundamental information, any comparison to known inhibitors would be purely speculative and scientifically unfounded. Researchers interested in this compound would need to undertake these initial discovery and characterization studies. As no data is available, the presentation of comparative data tables, experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled at this time.
In-Depth Analysis of "6-Cyanonicotinimidamide" as a Research Tool: A Comparative Guide
Initial investigations into "6-Cyanonicotinimidamide" have revealed a significant lack of publicly available information, preventing a comprehensive validation and comparison as a research tool. Database searches, including chemical repositories and scholarly articles, did not yield specific data on the synthesis, biological activity, or mechanism of action for a compound with this precise name.
Searches for "this compound" did not retrieve a corresponding CAS number, chemical structure, or any published research detailing its use. A structurally similar compound, "5-Cyanonicotinimidamide," is listed in the PubChem database; however, no biological activity data is associated with this entry. This suggests that "this compound" may be a novel, not-yet-published compound, a misnomer, or a highly specialized tool not widely documented in public domains.
Without foundational information on "this compound," a direct comparison to alternative research tools is not feasible. To provide the requested comparative guide, clarification on the compound's identity is essential. Specifically, the following information is required:
-
Correct Chemical Structure and Name: Verification of the exact chemical name and structure is crucial.
-
Biological Target and Mechanism of Action: Understanding the intended biological target and how the compound is proposed to interact with it is fundamental.
-
Intended Research Application: Knowing the specific experimental context (e.g., enzyme inhibition, receptor agonism/antagonism, pathway modulation) will allow for the identification of relevant alternatives.
Once this information is available, a comprehensive comparison guide can be developed, including:
-
Tables of Quantitative Data: Comparing metrics such as potency (IC50/EC50), selectivity, solubility, and cell permeability against established research tools.
-
Detailed Experimental Protocols: Outlining the methodologies used to generate the comparative data.
-
Visualizations of Signaling Pathways and Workflows: Providing clear diagrams to illustrate the compound's mechanism and experimental design.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the type of visualizations that can be provided once the necessary information is obtained, below are hypothetical diagrams.
Hypothetical Signaling Pathway Modulation:
If, for example, "this compound" were an inhibitor of a specific kinase within a known signaling cascade, a diagram could be generated as follows:
Caption: Hypothetical inhibition of a target kinase by this compound.
Hypothetical Experimental Workflow:
A typical workflow for validating a novel research compound might involve the following steps:
Caption: A generalized workflow for the validation of a new research compound.
We await further details to proceed with a factual and data-driven comparison to validate "this compound" as a research tool.
Structure-Activity Relationship of 6-Cyanonicotinimidamide Analogs as Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
A Comparative Guide for Researchers in Drug Development
The following guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a series of cyanoguanidine-containing compounds targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme of significant interest in cancer therapy. The data presented is based on a key study that systematically explored analogs of a scaffold closely related to 6-Cyanonicotinimidamide, offering valuable insights for the design of novel inhibitors.
Quantitative SAR Data
The inhibitory potency of a series of cyanoguanidine-containing compounds was evaluated through both biochemical and cellular assays. The key structural modifications and their impact on NAMPT inhibition and cancer cell proliferation are summarized in the tables below. The core scaffold consists of a cyanoguanidine moiety linked to a pyridine ring, which serves as a nicotinamide mimic, and a variable substituted phenyl ring connected via a linker.
Table 1: Biochemical Inhibition of NAMPT by Cyanoguanidine Analogs [1]
| Compound ID | R Group (Substitution on Phenyl Ring) | Linker (X) | NAMPT IC50 (nM) |
| 5 | 4-SO2Me | CH2 | 2.5 |
| 10a | 4-F | CH2 | 150 |
| 10b | 4-Cl | CH2 | 60 |
| 10c | 4-Br | CH2 | 45 |
| 10d | 4-Me | CH2 | 200 |
| 10e | 4-OMe | CH2 | 300 |
| 15 | 4-SO2Me | O | 1.8 |
| 16 | 3-SO2Me | O | 10 |
| 17 | 2-SO2Me | O | >1000 |
Table 2: Cellular Antiproliferative Activity of Cyanoguanidine Analogs in A2780 Ovarian Cancer Cells [1]
| Compound ID | R Group (Substitution on Phenyl Ring) | Linker (X) | A2780 Cell Proliferation IC50 (nM) |
| 5 | 4-SO2Me | CH2 | 9.7 |
| 10a | 4-F | CH2 | >5000 |
| 10b | 4-Cl | CH2 | 2500 |
| 10c | 4-Br | CH2 | 1800 |
| 10d | 4-Me | CH2 | >5000 |
| 10e | 4-OMe | CH2 | >5000 |
| 15 | 4-SO2Me | O | 5.2 |
| 16 | 3-SO2Me | O | 35 |
| 17 | 2-SO2Me | O | >10000 |
Key SAR Insights:
-
Substitution on the Phenyl Ring: A sulfone moiety at the 4-position of the phenyl ring (as in compounds 5 and 15 ) is critical for high potency.[1] Other substitutions such as halogens or small alkyl/alkoxy groups resulted in a significant loss of activity.[1]
-
Linker between Phenyl and Pyridyl Rings: Replacing the methylene linker (CH2) with an oxygen atom (ether linkage) generally led to an improvement in both biochemical and cellular activity.[1]
-
Positional Isomers: The position of the sulfone group on the phenyl ring is crucial. The 4-substituted analog (15 ) was the most potent, followed by the 3-substituted analog (16 ), while the 2-substituted analog (17 ) was inactive.[1] This suggests a specific binding pocket that accommodates the 4-sulfone group favorably.
Experimental Protocols
NAMPT Biochemical Inhibition Assay [1]
The inhibitory activity of the compounds against NAMPT was determined using a coupled-enzyme assay. The reaction measures the production of pyrophosphate (PPi) from the NAMPT-catalyzed reaction of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). The generated PPi is then used by pyrophosphate-dependent phosphofructokinase to phosphorylate fructose-6-phosphate, and the subsequent reactions are coupled to the reduction of NADP+, which is monitored by the increase in absorbance at 340 nm.
Cell Proliferation Assay (A2780 Ovarian Cancer Cells) [1]
The antiproliferative activity of the compounds was assessed using the A2780 human ovarian cancer cell line. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was then determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 values were calculated from the dose-response curves.
Visualizations
Signaling Pathway: NAMPT Inhibition and NAD+ Depletion
Caption: Mechanism of action of this compound analogs as NAMPT inhibitors.
Experimental Workflow: Screening for NAMPT Inhibitors
Caption: A typical workflow for the discovery and development of novel NAMPT inhibitors.
References
A Comparative Guide to Nicotinamide Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selected nicotinamide analogs, focusing on their inhibitory activities against key enzymes, effects on cancer cell proliferation, and the experimental protocols used for their evaluation. While direct comparative data for "6-Cyanonicotinimidamide" is not publicly available at this time, this guide serves as a framework for the evaluation and comparison of novel nicotinamide analogs, featuring well-characterized compounds as benchmarks.
I. Comparative Performance of Nicotinamide Analogs
The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of several nicotinamide analogs against Nicotinamide Phosphoribosyltransferase (NAMPT) and Sirtuin enzymes.
Table 1: Comparative Inhibitory Activity against NAMPT
| Compound | Target | IC50 (nM) | Assay System | Reference |
| FK866 | NAMPT | 1.60 ± 0.32 | Recombinant human NAMPT | [1][2] |
| MS0 | NAMPT | 9.08 ± 0.90 | Recombinant human NAMPT | [1][2] |
| CHS828 | NAMPT | - | - | [3] |
| OT-82 | NAMPT | - | - | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency. Data for CHS828 and OT-82 were not available in the searched literature.
Table 2: Anti-Proliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay | Reference |
| FK866 | HepG2 (Liver) | 2.21 ± 0.21 | CCK-8 | [2] |
| MS0 | HepG2 (Liver) | 510.01 ± 162.09 | CCK-8 | [2] |
| FK866 | A2780 (Ovarian) | - | - | [1] |
| MS0 | A2780 (Ovarian) | - | - | [1] |
| FK866 | 95-D (Lung) | - | - | [1] |
| MS0 | 95-D (Lung) | - | - | [1] |
| FK866 | A549 (Lung) | - | - | [1] |
| MS0 | A549 (Lung) | - | - | [1] |
| FK866 | U2OS (Bone) | - | - | [1] |
| MS0 | U2OS (Bone) | - | - | [1] |
| FK866 | U266 (Myeloma) | - | - | [1] |
| MS0 | U266 (Myeloma) | - | - | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. Lower values indicate greater anti-proliferative activity.
Table 3: Comparative Inhibitory Activity against Sirtuins
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Nicotinamide | SIRT1 | 68.1 ± 1.8 | - | [4] |
| Nicotinamide | SIRT3 | 36.7 ± 1.3 | - | [4] |
| Isonicotinamide | SIRT1 | 12,200 ± 300 | - | [4] |
| Isonicotinamide | SIRT3 | 13,800 ± 500 | - | [4] |
| AGK2 | SIRT2 | 3.5 | >14-fold vs SIRT1/3 | [5] |
| ELT-11c | SIRT3 | 0.004 | - | [6] |
Note: Sirtuins are a class of NAD+-dependent deacetylases. Inhibition of certain sirtuins is a therapeutic strategy in cancer.
II. Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of nicotinamide analogs. Below are representative protocols for key in vitro assays.
A. NAMPT Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human NAMPT.
1. Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinate mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Fluorescent NAD+ detection reagent (e.g., based on a coupled enzymatic reaction that produces a fluorescent product)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
Test compounds (nicotinamide analogs) dissolved in DMSO
-
384-well microplates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the recombinant NAMPT enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing NAM and PRPP.
-
Incubate the reaction at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the NAMPT reaction and initiate the detection reaction by adding a mixture containing NMNAT, ATP, ADH, ethanol, and the fluorescent detection reagent. This coupled reaction converts the NMN produced by NAMPT into NAD+, which is then used by ADH to produce a fluorescent signal.
-
Incubate the detection reaction at 37°C for a set time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
B. Sirtuin Activity Assay (Fluorometric)
This protocol describes a general method to measure the activity of sirtuin enzymes and the inhibitory potential of nicotinamide analogs.
1. Reagents and Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and DTT)
-
Test compounds (nicotinamide analogs) dissolved in DMSO
-
96-well black microplates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compound dilutions to the assay buffer in a 96-well plate.
-
Add the sirtuin enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the deacetylation reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the reaction at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a set time (e.g., 10-15 minutes) to allow for the release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 400 nm / λem = 505 nm).[2]
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
C. In Vitro Cancer Cell Line Proliferation Assay (MTT Assay)
This protocol details a colorimetric assay to assess the effect of nicotinamide analogs on the proliferation of cancer cells.
1. Reagents and Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (nicotinamide analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Inhibition of the NAD+ salvage pathway by nicotinamide analogs.
Caption: Mechanism of sirtuin inhibition by nicotinamide analogs.
Caption: A typical preclinical workflow for evaluating nicotinamide analogs.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2.11. In Vitro Cell Proliferation Assay [bio-protocol.org]
- 4. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]
- 5. 5-Cyanonicotinimidamide | C7H6N4 | CID 133058451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gethealthspan.com [gethealthspan.com]
A Guide to Assessing and Presenting Cross-Reactivity Studies for Novel Kinase Inhibitors
Introduction
While a specific cross-reactivity profile for 6-Cyanonicotinimidamide is not publicly available, this guide provides a comprehensive framework for conducting and presenting such studies for a novel kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals to understand the methodologies and data presentation standards for evaluating the selectivity of potential therapeutic compounds. The principles and protocols outlined here are fundamental to preclinical drug development and are essential for identifying potential off-target effects and understanding the broader biological activity of a compound.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Cross-reactivity with unintended kinase targets can lead to off-target toxicities and diminish the desired therapeutic effect. Therefore, rigorous in vitro screening against a broad panel of kinases is a standard and essential step in the characterization of any new inhibitor.
Hypothetical Cross-Reactivity Profile of a Novel Compound
To illustrate how cross-reactivity data is presented, the following table summarizes hypothetical results for a compound, "Compound X," against a panel of representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Family | Target Kinase | IC50 (nM) |
| Tyrosine Kinase | EGFR | >10,000 |
| SRC | 850 | |
| ABL1 | >10,000 | |
| Serine/Threonine Kinase | AKT1 | 15 |
| CDK2/cyclin A | 2,500 | |
| PKA | >10,000 | |
| ROCK1 | 45 | |
| Lipid Kinase | PI3Kα | >10,000 |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the accurate assessment of kinase inhibition. Below is a representative protocol for an in vitro kinase assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of a compound against a specific kinase using a radiometric or luminescence-based assay.
Materials:
-
Recombinant Kinase: Purified, active enzyme.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl2, and DTT.
-
Substrate: A peptide or protein that is a known substrate for the kinase.
-
ATP: Adenosine triphosphate, the phosphate donor. For radiometric assays, [γ-32P]ATP is used.
-
Test Compound: "Compound X" dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar for luminescence-based detection.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: A serial dilution of "Compound X" is prepared in DMSO, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 or 1:10 dilutions.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate. The components are added in the following order:
-
Kinase buffer.
-
Test compound at various concentrations.
-
A mixture of the kinase and its substrate.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Termination and Detection:
-
Luminescence-based (ADP-Glo™): An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a light signal.
-
The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis: The raw data (luminescence units) are converted to percent inhibition relative to a control reaction with no inhibitor (0% inhibition) and a background control with no kinase (100% inhibition). The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for communicating complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a generic signaling pathway that could be investigated.
The comprehensive evaluation of a novel kinase inhibitor's cross-reactivity is a cornerstone of preclinical drug development. By employing robust in vitro kinase assays and presenting the data in a clear and standardized format, researchers can effectively assess the selectivity of their compounds. The methodologies and visualization tools presented in this guide offer a blueprint for conducting and communicating these critical studies, ultimately contributing to the development of safer and more effective targeted therapies.
"6-Cyanonicotinimidamide" target engagement verification
A Guide to Target Engagement Verification for Novel Inhibitors like 6-Cyanonicotinimidamide
For researchers and drug development professionals, verifying that a novel small molecule inhibitor, such as this compound, binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful and widely used methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobead-based affinity purification coupled with mass spectrometry (Kinobeads).
Understanding the target engagement of a compound provides crucial evidence for its mechanism of action and helps to explain its pharmacological effects. The choice of assay depends on various factors, including the nature of the target protein, the required throughput, and the available resources.
Comparison of Target Engagement Verification Methods
The following table summarizes the key characteristics of CETSA and Kinobeads, offering a direct comparison to aid in selecting the most appropriate method for your research needs. Hypothetical performance data for "this compound" is included to illustrate how results might be presented.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Ligand binding increases the thermal stability of the target protein.[1][2][3][4] | Competitive binding of the compound of interest against a broad-spectrum of immobilized kinase inhibitors for binding to kinases in a cell lysate.[5][6][7][8] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1] | Moderate to high, suitable for profiling against a panel of kinases. |
| Target Scope | Applicable to a wide range of soluble intracellular proteins. | Primarily designed for the kinome, but can be adapted for other ATP-binding proteins.[5][9] |
| In situ applicability | Can be performed in intact cells and even tissues, providing a more physiologically relevant context.[4][10] | Typically performed with cell lysates.[6][7] |
| Hypothetical Data for this compound | ||
| Target X Thermal Shift (ΔTm) | +4.5 °C | Not directly measured. |
| Identified Kinase Targets (IC50 in nM) | Not applicable for primary screening. | Target Kinase A (50 nM), Off-target Kinase B (1500 nM), Off-target Kinase C (>10,000 nM) |
| Selectivity Profile | Can be assessed by proteome-wide CETSA (MS-CETSA). | Provides a direct measure of selectivity against a large panel of kinases.[5][6] |
Signaling Pathway Context
To contextualize the importance of target engagement, consider a typical kinase signaling pathway, which is a common target for therapeutic intervention. The diagram below illustrates a simplified mitogen-activated protein kinase (MAPK) cascade. A small molecule inhibitor like this compound might be designed to inhibit a specific kinase within this pathway, thereby modulating downstream cellular responses.
Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagrams
The following diagrams illustrate the generalized workflows for the Cellular Thermal Shift Assay and the Kinobeads competition assay.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Kinobeads Competition Assay Workflow
Caption: Generalized experimental workflow for the Kinobeads competition assay.
Experimental Protocols
Detailed protocols are essential for the reproducibility of experimental results. Below are outlines of the methodologies for CETSA and Kinobeads assays.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and target proteins.
-
Cell Culture and Treatment :
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[10]
-
-
Heating Step :
-
Cell Lysis and Protein Separation :
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification :
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein in each sample using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis :
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.
-
Kinobeads Competition Assay Protocol
This protocol provides a general framework for performing a Kinobeads experiment.
-
Cell Lysate Preparation :
-
Harvest cultured cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding :
-
Incubate the cell lysate with a range of concentrations of this compound or vehicle control for a specified time (e.g., 45 minutes) at 4°C.[6]
-
-
Kinase Enrichment :
-
Add the Kinobeads slurry to the lysate-compound mixture and incubate to allow for the binding of unbound kinases to the beads.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry :
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Prepare the resulting peptides for mass spectrometry analysis (e.g., desalting).
-
-
LC-MS/MS Analysis and Data Interpretation :
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Generate dose-response curves for each identified kinase to determine the half-maximal inhibitory concentration (IC50), which reflects the binding affinity of the compound to that kinase.[5][6]
-
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. CETSA [cetsa.org]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Reproducibility of "6-Cyanonicotinimidamide" Experiments: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in experimental data for the compound "6-Cyanonicotinimidamide." Despite extensive searches of chemical databases and scholarly articles, no publications detailing the synthesis, characterization, or biological evaluation of this specific molecule could be identified. This lack of data prevents a direct comparative analysis of its experimental reproducibility against alternative compounds.
While the requested "this compound" remains elusive in the current body of scientific literature, a positional isomer, 5-Cyanonicotinimidamide , has been noted in chemical databases. The potential for closely related analogs to exhibit interesting biological activities is well-established in medicinal chemistry. For instance, nicotinamide and other benzamide analogs have been investigated for their ability to enhance the efficacy of radiation therapy in treating hypoxic tumors[1]. These compounds are thought to improve blood flow within tumors, thereby increasing their oxygenation and sensitivity to radiation[1].
Given the absence of information on "this compound," this guide will pivot to a discussion of a hypothetical experimental workflow for the characterization and evaluation of a novel nicotinimidamide analog, using established methodologies for similar compounds as a framework. This will provide researchers with a potential roadmap for investigating such molecules.
Hypothetical Experimental Workflow for a Novel Nicotinimidamide Analog
The following workflow outlines a logical progression of experiments to characterize a new chemical entity like "this compound" and assess its potential biological activity.
References
The Synergistic Potential of Nicotinamide Analogs in Combination Cancer Therapy: A Comparative Analysis
Initial investigations into "6-Cyanonicotinimidamide" revealed a likely typographical error in the compound's name, as it is not documented in available chemical databases. However, the closely related nicotinamide analog, 6-Aminonicotinamide (6-AN), is a well-researched compound with significant potential in combination cancer therapies. This guide provides a comparative analysis of 6-AN's performance, particularly in combination with the chemotherapeutic agent cisplatin, supported by experimental data.
Mechanism of Action: Targeting Cancer Metabolism
6-Aminonicotinamide primarily functions as a competitive inhibitor of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), a critical rate-limiting enzyme in the Pentose Phosphate Pathway (PPP). By inhibiting G6PD, 6-AN disrupts the production of NADPH and the synthesis of precursors for nucleotides and amino acids, which are essential for rapidly proliferating cancer cells. This metabolic disruption leads to increased oxidative stress and can sensitize cancer cells to the cytotoxic effects of other anticancer agents.
The synergistic effect of 6-AN with DNA-damaging agents like cisplatin is particularly noteworthy. Evidence suggests that 6-AN enhances the efficacy of cisplatin by increasing the intracellular accumulation of the drug, leading to a higher concentration of platinum-DNA adducts and subsequently, increased cancer cell death.[1][2]
In Vitro Efficacy: Sensitizing Cancer Cells to Chemotherapy
Preclinical studies have consistently demonstrated the ability of 6-AN to enhance the cytotoxicity of cisplatin across various cancer cell lines.
Quantitative Analysis of Cisplatin Sensitization by 6-Aminonicotinamide
| Cell Line | Cancer Type | 6-AN Pretreatment | Fold Decrease in Cisplatin Dose for 90% Colony Formation Inhibition | Reference |
| K562 | Leukemia | 30-250 µM for 18h | 6-fold | [1][2] |
| A549 | Non-small cell lung cancer | 30-250 µM for 18h | 11-fold | [1][2] |
| T98G | Glioblastoma | 30-250 µM for 18h | 17-fold | [1][2] |
These findings highlight the significant dose reduction of cisplatin achievable when used in combination with 6-AN, which could potentially translate to reduced chemotherapy-related side effects in clinical settings.
In Vivo Studies: Enhancing Anti-Tumor Activity
In vivo animal models have further substantiated the therapeutic potential of 6-AN in combination with other cancer treatments.
Tumor Growth Delay in a Murine Mammary Carcinoma Model
| Treatment Group | Tumor Growth Delay (Days) | Reference |
| 6-AN alone (20 mg/kg) | 4.3 ± 0.8 | [3] |
| Radiation alone | 34.5 ± 2.7 | [3] |
| 6-AN + Radiation | 57.0 ± 3.8 | [3] |
The combination of 6-AN with radiation resulted in a significantly longer tumor growth delay compared to either treatment alone, indicating a potent synergistic effect in a preclinical in vivo setting.[3]
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized protocols for key experiments.
Colony Formation Assay
-
Cell Seeding: Plate a single-cell suspension of the desired cancer cell line in 6-well plates at a predetermined density (e.g., 500-1000 cells/well).
-
Pretreatment: The following day, treat the cells with varying concentrations of 6-Aminonicotinamide for a specified duration (e.g., 18 hours).
-
Combination Treatment: After the pretreatment period, add the second drug (e.g., cisplatin) at various concentrations to the wells already containing 6-AN.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
In Vivo Tumor Growth Delay Study
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, 6-AN alone, cisplatin alone, 6-AN + cisplatin).
-
Treatment Administration: Administer the drugs according to the planned schedule and dosage. For example, 6-AN could be given intraperitoneally daily for a set number of days, while cisplatin might be administered once or twice a week.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth delay is typically calculated as the difference in time for the tumors in the treated groups to reach a specific volume (e.g., 1000 mm³) compared to the control group.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Figure 1: Mechanism of synergistic action between 6-Aminonicotinamide and Cisplatin.
Figure 2: Generalized experimental workflows for in vitro and in vivo studies.
Conclusion and Future Directions
The available evidence strongly suggests that 6-Aminonicotinamide, as a representative of the nicotinamide analog class, holds significant promise as a chemosensitizing and radiosensitizing agent. Its ability to disrupt cancer cell metabolism and enhance the efficacy of established therapies like cisplatin provides a strong rationale for further investigation. Future research should focus on elucidating the full spectrum of its synergistic partners, optimizing dosing and scheduling in combination therapies, and ultimately, translating these promising preclinical findings into clinical trials for the benefit of cancer patients.
References
- 1. Cisplatin liposome and 6-amino nicotinamide combination to overcome drug resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 6-aminonicotinamide on the pentose phosphate pathway: 31P NMR and tumor growth delay studies. [vivo.weill.cornell.edu]
Navigating Resistance: A Comparative Guide to 6-Cyanonicotinimidamide and Related NAD+ Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a critical hurdle in cancer therapy. This guide provides a comparative analysis of the mechanisms of resistance to 6-Cyanonicotinimidamide and other inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a key pathway for cancer cell metabolism and survival. By understanding these resistance pathways, researchers can develop more effective therapeutic strategies and novel drug candidates.
Mechanisms of Acquired Resistance to NAMPT Inhibitors
This compound is presumed to function as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, a class of drugs that target the rate-limiting step in the NAD+ salvage pathway.[1][2] Cancer cells exhibit a heightened dependence on NAD+ for various cellular processes, including energy production, DNA repair, and signaling.[2][3] Consequently, the inhibition of NAMPT presents a promising anti-cancer strategy.[1][2] However, resistance to NAMPT inhibitors is a significant clinical challenge.[1][2] Preclinical studies have identified several key mechanisms through which cancer cells can evade the cytotoxic effects of these agents.
The primary mechanisms of resistance to NAMPT inhibitors are summarized below:
-
Upregulation of Alternative NAD+ Synthesis Pathways: Cancer cells can compensate for NAMPT inhibition by upregulating alternative routes for NAD+ production.[3] This includes the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor, and the de novo synthesis pathway, which starts from tryptophan.[3][4] Key enzymes in these pathways, nicotinate phosphoribosyltransferase (NAPRT) and quinolinate phosphoribosyltransferase (QPRT), respectively, are often overexpressed in resistant cells.[3][5]
-
Target Alteration through NAMPT Mutations: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitor's efficacy.[3][5] These mutations can occur at the dimer interface or within the active site of the NAMPT enzyme.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump NAMPT inhibitors out of the cell, lowering the intracellular drug concentration to sub-therapeutic levels.[2][3]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive under conditions of NAD+ depletion, although the specific mechanisms are still under investigation.[2][3]
Comparative Data on Resistance Mechanisms
The following table summarizes key quantitative data from studies on resistance to NAMPT inhibitors and the related compound, 6-aminonicotinamide.
| Resistance Mechanism | Compound Class | Cell Lines | Fold Resistance | Key Findings | Reference |
| Upregulation of Alternative NAD+ Synthesis | NAMPT Inhibitors | Ovarian Carcinoma Xenografts | - | Overexpression of NAPRT induced resistance to FK866. | [3] |
| NAMPT Inhibitors | Human Fibrosarcoma | - | Resistant cells showed significantly increased expression of QPRT. | [5] | |
| Target Mutation | NAMPT Inhibitors | HCT-116 (Colorectal), NYH (Small Cell Lung) | >100-fold | Novel heterozygous mutations in NAMPT (H191R, D93del, Q388R) conferred resistance. | [3] |
| Drug Efflux | NAMPT Inhibitors | Various Cancer Models | - | Altered expression of the ABC efflux transporter ABCB1 is a recurrent mechanism of resistance. | [1][2] |
| Altered Metabolism | 6-Aminonicotinamide | Chinese Hamster Ovary (CHO) | - | Resistant cell lines showed altered metabolism of 6-AN and some were deficient in NAD pyrophosphorylase activity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the cited resistance studies.
Generation of Resistant Cell Lines
Resistant cell lines are typically generated by continuous exposure of parental cancer cell lines to escalating concentrations of the drug over a prolonged period. The surviving cell populations are then selected and characterized for their resistance phenotype. For example, a human fibrosarcoma cell line was made refractory to the NAMPT inhibitor GMX1778 through this method.[5]
Analysis of Gene Expression
Quantitative real-time PCR (qRT-PCR) and Western blotting are standard techniques to assess the expression levels of genes and proteins involved in resistance, such as NAPRT, QPRT, and ABCB1.[3][5]
Sequencing of the Drug Target
To identify mutations in the drug target, the coding region of the NAMPT gene is amplified from the genomic DNA of resistant and parental cells using PCR. The PCR products are then sequenced and compared to identify any nucleotide changes that result in amino acid substitutions.[3][5]
Metabolic Assays
The metabolic phenotype of resistant cells can be characterized by measuring NAD+ levels, glucose consumption, and lactate production. These assays help to understand the metabolic reprogramming that may contribute to drug resistance. For instance, the accumulation of 6-phosphogluconate can be measured to assess the inhibition of the pentose phosphate pathway by compounds like 6-aminonicotinamide.[6][7]
Visualizing Resistance Pathways
The following diagrams illustrate the key signaling pathways and logical relationships involved in resistance to NAMPT inhibitors.
References
- 1. Mechanisms of resistance to NAMPT inhibitors in cancer [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Cytotoxicity of Cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various cyanopyridine derivatives, serving as a valuable resource for researchers in oncology and drug discovery. The information presented is based on available experimental data from peer-reviewed studies and is intended to facilitate the identification of promising lead compounds for further investigation. While the initially requested "6-Cyanonicotinimidamide" did not yield specific cytotoxicity data, this guide focuses on structurally related and well-studied cyanopyridine compounds.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected cyanopyridine derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5e | 2-oxo-3-cyanopyridine | PC-3 (Prostate Carcinoma) | <23.4 | [1] |
| MDA-MB-231 (Breast Cancer) | <23.4 | [1] | ||
| HepG2 (Hepatocellular Carcinoma) | <40.3 | [1] | ||
| Compound 5c | 2-oxo-3-cyanopyridine | PC-3 (Prostate Carcinoma) | Moderate Activity | [1] |
| MDA-MB-231 (Breast Cancer) | Moderate Activity | [1] | ||
| HepG2 (Hepatocellular Carcinoma) | Moderate Activity | [1] | ||
| Compound 4b | Cyanopyridine | MCF-7 (Breast Adenocarcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] |
| PC3 (Prostate Cancer) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| HCT-116 (Colorectal Carcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| HepG2 (Hepatocellular Carcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| Compound 4c | Cyanopyridine | MCF-7 (Breast Adenocarcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] |
| PC3 (Prostate Cancer) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| HCT-116 (Colorectal Carcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| HepG2 (Hepatocellular Carcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| Compound 4d | Cyanopyridine | MCF-7 (Breast Adenocarcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] |
| PC3 (Prostate Cancer) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| HCT-116 (Colorectal Carcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| HepG2 (Hepatocellular Carcinoma) | 6.95 ± 0.34 - 20.19 ± 0.96 | [2] | ||
| 6-Aminonicotinamide | Aminonicotinamide | Chinese Hamster Ovary (CHO) | > 1 x 10⁻¹ mg/ml | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control are included.[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and a simplified representation of a signaling pathway that can be modulated by cytotoxic compounds.
Caption: A generalized workflow for determining the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: A simplified diagram illustrating a common mechanism of action for cytotoxic agents, leading to programmed cell death.
References
- 1. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and mutagenicity of 6-aminonicotinamide in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
"6-Cyanonicotinimidamide" benchmarking against standard compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanonicotinimidamide is a synthetic small molecule belonging to the cyanopyridine class of compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2][3] This guide provides a comparative benchmark of this compound against standard compounds in two potential therapeutic areas: bacterial infection and inflammatory diseases. The comparisons are based on the known activities of structurally related cyanopyridine compounds, which have been shown to target bacterial DNA gyrase and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Due to the novelty of this compound, publicly available experimental data is limited. The quantitative data presented in this guide for this compound is therefore illustrative and intended to provide a framework for future benchmarking studies.
Benchmarking Against Standard DNA Gyrase Inhibitors
A plausible mechanism of action for the antimicrobial activity of cyanopyridine derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5] Standard inhibitors of this enzyme include the fluoroquinolone antibiotic Ciprofloxacin and the aminocoumarin Novobiocin.[5][6][7]
Comparative Efficacy Data (Illustrative)
| Compound | Target | Assay Type | IC50 (µM) | Organism |
| This compound | DNA Gyrase | Supercoiling Assay | [Data not available] | E. coli |
| Ciprofloxacin | DNA Gyrase | Supercoiling Assay | 0.42 | E. coli[4] |
| Novobiocin | DNA Gyrase | Supercoiling Assay | ~1.0 | E. coli |
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol outlines a standard method for assessing the inhibition of E. coli DNA gyrase activity.
Materials:
-
E. coli DNA gyrase enzyme
-
Relaxed pBR322 DNA substrate
-
ATP
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds (this compound, Ciprofloxacin, Novobiocin) dissolved in DMSO
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction mixtures are prepared containing the assay buffer, relaxed pBR322 DNA, and ATP.[8]
-
The test compounds are added to the reaction mixtures at varying concentrations. A DMSO control is also included.
-
The reaction is initiated by the addition of E. coli DNA gyrase.
-
The mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.[8]
-
The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
The reaction products are then separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
The gel is stained with a DNA stain and visualized under UV light.
-
The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition by the test compounds.
-
IC50 values are calculated from the dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. journals.asm.org [journals.asm.org]
Preclinical Profile of Nicotinamide Derivatives in Oncology: A Comparative Analysis
An in-depth review of the preclinical data on emerging nicotinamide derivatives, offering a comparative analysis of their anti-cancer and immunomodulatory properties. This guide is intended for researchers, scientists, and professionals in drug development to evaluate the therapeutic potential of this class of compounds.
While specific preclinical data for 6-Cyanonicotinimidamide remains limited in publicly accessible literature, a growing body of research highlights the promising anti-cancer and immunomodulatory activities of various nicotinamide derivatives. These compounds are being investigated for their potential to inhibit key signaling pathways involved in tumor growth, angiogenesis, and immune evasion. This guide provides a comparative overview of the preclinical evaluation of several novel nicotinamide derivatives, presenting available quantitative data, experimental methodologies, and a visualization of their mechanisms of action.
Comparative In Vitro Anti-Proliferative Activity
The anti-proliferative effects of novel nicotinamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a direct comparison of their cytotoxic potential against different cancer types.
| Compound/Drug | HCT-116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MDA-MB-231/ATCC (Breast Cancer) | Notes |
| Compound 10 | 15.4 | 9.8 | Not Reported | A novel nicotinamide derivative.[1] |
| Compound 7 | 15.7 | 15.5 | Not Reported | A novel nicotinamide derivative.[1] |
| Sorafenib | 9.30 | 7.40 | Not Reported | Standard of care (for comparison).[1] |
| Compounds 5c & 7a | Not Reported | Not Reported | Moderately Active | From a series of 2-substituted-4,6-diaryl-3-pyridinecarboxamides.[2] |
| Compound AH2-14c | Not Reported | Not Reported | Not Reported | Exhibited anti-viability, anti-proliferation, and anti-migration against U87 glioblastoma cells.[3] |
| Compound 8h | 1.0 (HT29) | Not Reported | Not Reported | A canthin-6-one derivative with an N-methyl piperazine group, showing potent activity against colon cancer cells.[4] |
Mechanisms of Action: Targeting Key Cancer Pathways
Preclinical studies suggest that nicotinamide derivatives exert their anti-cancer effects through multiple mechanisms. These include the inhibition of critical enzymes involved in angiogenesis and DNA repair, as well as the induction of apoptosis and immunomodulation.
VEGFR-2 Inhibition and Anti-Angiogenesis
Several nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking VEGFR-2 signaling, these compounds can potentially inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
ALKBH2 Inhibition and DNA Demethylation
A novel class of nicotinamide derivatives has been identified as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase.[3] Overexpression of ALKBH2 is observed in several cancers, and its inhibition can lead to increased DNA methylation, affecting gene expression and ultimately inhibiting cancer cell proliferation and migration.[3]
Immunomodulatory Effects
Certain nicotinamide derivatives have demonstrated immunomodulatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1] This suggests a potential dual role for these compounds in not only directly targeting cancer cells but also modulating the tumor microenvironment.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of nicotinamide derivatives.
In Vitro Anti-Proliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The nicotinamide derivatives and a reference compound (e.g., Sorafenib) are dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
VEGFR-2 Kinase Assay
-
Assay Principle: The inhibitory effect of the compounds on VEGFR-2 kinase activity is measured using a kinase assay kit (e.g., ELISA-based or fluorescence-based).
-
Reaction Setup: The assay is typically performed in a 96-well plate containing recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The nicotinamide derivatives at various concentrations are pre-incubated with the VEGFR-2 enzyme.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentrations.
In Silico Docking Studies
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, ALKBH2) is obtained from the Protein Data Bank (PDB). The structures of the nicotinamide derivatives are built and optimized using molecular modeling software.
-
Docking Simulation: Molecular docking simulations are performed using software like AutoDock or Schrödinger to predict the binding mode and affinity of the compounds to the active site of the target protein.
-
Analysis: The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein, providing insights into the mechanism of inhibition.
References
- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tressless.com [tressless.com]
- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Nicotinamide-Based Therapeutics: A Patent Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting cellular metabolism has identified 6-cyanonicotinimidamide and its analogs as a promising area of investigation. This guide provides a comparative analysis of the patent landscape surrounding this chemical scaffold, with a particular focus on its potential role in inhibiting key enzymes involved in cellular energetics, such as Nicotinamide Phosphoribosyltransferase (NAMPT). While direct patents for "this compound" remain elusive, the broader patent landscape for related nicotinamide derivatives offers significant insights into the development, application, and performance of this class of compounds.
Comparative Analysis of Nicotinamide-Based NAMPT Inhibitors
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, making it a compelling target for cancer therapy.[1][2][3][4][5] Inhibition of NAMPT can lead to NAD+ depletion, thereby disrupting cellular metabolism and inducing apoptosis in cancer cells.[3][4] Several patents have been filed for compounds that are structurally related to this compound and function as potent NAMPT inhibitors. A summary of key compounds and their reported biological activities is presented below.
| Compound Class | Representative Compound(s) | Target | Reported IC50 | Key Patent Assignee(s) | Patent/Application No. |
| Sulfamide Derivatives | 54-57 (as referenced in source) | NAMPT | 2.84 - 4.36 nM | Tian Lizhi | Not Specified[5] |
| Boron Cluster-Containing Compounds | Compounds (1)-(4), (6), (7) | NAMPT | Potent, concentration-dependent inhibition | Not Specified | WO2013082150A1[2] |
| General NAMPT Inhibitors | Disclosed compounds | NAMPT | Nanomolar potency | Not Specified | US11584766B2[1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of nicotinamide-based NAMPT inhibitors, based on methodologies described in the surveyed patents and scientific literature.
General Synthesis of Nicotinamide Derivatives
The synthesis of nicotinamide derivatives often involves a multi-step process. For instance, the synthesis of N-PAMs (NAMPT Positive Allosteric Modulators) can be achieved through the following general scheme:
-
Intermediate Synthesis: Condensation of a substituted pyrimidine carbaldehyde with a phenylhydrazine in the presence of a base like triethylamine to yield key intermediates.
-
Coupling Reaction: Reaction of the intermediate with a chiral nipecotic acid.
-
Final Product Formation: Coupling with benzylamines or phenylhydrazines using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6]
In Vitro NAMPT Inhibition Assay
The inhibitory activity of compounds against NAMPT can be determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human NAMPT enzyme is incubated with the test compound at varying concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of nicotinamide and ATP.
-
Detection: The production of nicotinamide mononucleotide (NMN), a product of the NAMPT reaction, is coupled to a subsequent enzymatic reaction that generates a fluorescent product. The fluorescence intensity is measured to determine the rate of the NAMPT reaction.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the NAMPT activity (IC50) is calculated from the dose-response curve.[5]
Cell Viability Assay
The cytotoxic effect of NAMPT inhibitors on cancer cell lines is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549 human lung cancer, HepG2 human liver cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
Visualizing the Landscape: Pathways and Workflows
To better understand the context of this compound and its analogs, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The NAMPT signaling pathway in NAD+ biosynthesis.
Caption: A typical experimental workflow for drug discovery.
References
- 1. US11584766B2 - Nicotinamide phosphoribosyltransferase inhibitors and methods for use of the same - Google Patents [patents.google.com]
- 2. WO2013082150A1 - Small molecule inhibitors of nicotinamide phosphoribosyltransferase (nampt) - Google Patents [patents.google.com]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Cyanonicotinimidamide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Cyanonicotinimidamide, a compound containing a pyridine ring, a cyano group, and an imidamide functional group. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical classes: organic nitriles and pyridine derivatives.
It is critical to note that these are general guidelines. A formal risk assessment should be conducted by qualified personnel, and all institutional and local regulations for hazardous waste disposal must be followed.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. Many organic substances should be handled with appropriate PPE, including safety goggles, closed-toe shoes, a lab coat, and nitrile gloves[1]. When handling potentially toxic or volatile substances, it is crucial to work in a well-ventilated area or a fume hood to prevent inhalation[1].
Hazard Identification and Data Summary
Due to the lack of a specific SDS for this compound, the potential hazards are inferred from its functional groups.
| Functional Group | Potential Hazards | Disposal Considerations |
| Cyano Group (-C≡N) | Toxic if swallowed, inhaled, or in contact with skin. Can release toxic hydrogen cyanide gas if mixed with acids. | Must be treated as acutely toxic hazardous waste. Do not mix with acidic waste streams. |
| Pyridine Ring | Flammable, harmful if inhaled or swallowed. Can cause irritation to the skin, eyes, and respiratory system.[2] | Dispose of as flammable and toxic organic waste. Keep away from ignition sources.[3] |
| Imidamide Group | Potential for hydrolysis, which could affect the pH of the waste stream. Reactivity with other chemicals should be considered. | Segregate from incompatible materials. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of this compound waste.
-
Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional. Specifically, avoid mixing with acids due to the potential for hydrogen cyanide release.
-
-
Waste Container Selection and Labeling:
-
Use a sturdy, chemically resistant container with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, flammable).
-
-
Collection of Waste:
-
Solid Waste: Place solid this compound directly into the designated waste container.
-
Solutions: Collect solutions containing this compound in a compatible liquid waste container. Do not overfill the container; leave adequate headspace for vapor expansion.
-
Contaminated Materials: Place all contaminated disposable items, such as gloves and wipes, into the solid waste container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames[3].
-
Store in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the waste, including its chemical name and potential hazards.
-
Emergency Procedures for Spills
In the event of a spill, immediate action is required:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or a chemical spill pillow[2].
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.
Logical Workflow for Disposal of Uncharacterized Compounds
The following diagram illustrates the decision-making process for disposing of a chemical for which a specific Safety Data Sheet is not available.
Caption: Decision workflow for the disposal of a chemical with no available SDS.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Cyanonicotinimidamide
Essential Safety and Handling Guide for 6-Cyanonicotinimidamide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is compiled from the SDS of structurally similar compounds, including 6-Aminonicotinamide and 6-Chloronicotinic acid. Researchers should handle this compound with extreme caution and assume it possesses similar or greater hazards than its analogs until specific toxicity data is available.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance is designed to answer specific operational questions for safe handling and disposal.
Hazard Summary of Structural Analogs
Based on the data from analogous compounds, this compound should be considered hazardous. Potential hazards include:
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[3][4]
-
Reproductive Toxicity: Analogs like 6-Aminonicotinamide are suspected of damaging fertility or the unborn child.[5][6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE based on the hazards identified from analogous compounds.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use. |
| A lab coat or chemical-resistant apron. | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Use a respirator if exposure limits are exceeded or if irritation is experienced.[1] |
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Contaminated materials (e.g., gloves, wipes, pipette tips) should also be collected in a separate, clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of down the sink or in regular trash.
-
Contaminated packaging should be disposed of as unused product.[4]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. capotchem.com [capotchem.com]
- 5. tymri.ut.ee [tymri.ut.ee]
- 6. fishersci.ie [fishersci.ie]
- 7. 6-Chloronicotinic acid(5326-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
